4-Hydroxy-2-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDZIIJCKXGZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617715 | |
| Record name | 4-Hydroxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74230-08-3 | |
| Record name | 4-Hydroxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Hydroxy-2-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 4-hydroxy-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. The document outlines the detailed reaction mechanism, provides a step-by-step experimental protocol, and presents quantitative data in a structured format.
Core Synthesis Pathway: Diazotization of 4-Amino-2-nitrobenzoic Acid
The primary and most effective route for the synthesis of this compound is through the diazotization of 4-amino-2-nitrobenzoic acid, followed by hydrolysis of the resulting diazonium salt. This method avoids the direct nitration of 4-hydroxybenzoic acid, which preferentially yields the 3-nitro isomer.
Reaction Mechanism
The synthesis proceeds in two main stages:
-
Diazotization: 4-Amino-2-nitrobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically sulfuric acid) at low temperatures. This converts the primary amino group into a diazonium salt. The mechanism involves the formation of a nitrosonium ion (NO+) which acts as the electrophile.[1][2]
-
Hydrolysis: The diazonium salt solution is then heated. The diazonium group is an excellent leaving group (as N₂ gas) and is replaced by a hydroxyl group from the water, yielding the final product, this compound.[3]
References
Spectroscopic Characterization of 4-Hydroxy-2-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-nitrobenzoic acid (CAS No. 74230-08-3) is an aromatic carboxylic acid that holds significance in various chemical syntheses and potential pharmacological applications.[1] Its molecular structure, featuring a benzene ring substituted with a carboxyl group, a hydroxyl group, and a nitro group, gives rise to a unique spectroscopic profile. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and workflow diagrams are presented to facilitate the replication and interpretation of these analytical techniques.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.78 | d | H-6 |
| 7.15 | s | H-3 |
| 7.05 | dd | H-5 |
| 11.10 | s | -OH |
| 13.38 | s | -COOH |
| Solvent: DMSO-d₆[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 168-172 | -COOH |
| 158-162 | C-4 (-OH) |
| 140-144 | C-2 (-NO₂) |
| 132-135 | C-6 |
| 120-124 | C-1 |
| 118-121 | C-5 |
| 110-114 | C-3 |
| Predicted values based on functional group analysis and data from similar compounds. Specific experimental data was not found in the literature search. |
Vibrational Spectroscopy
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3600 | O-H stretch (hydroxyl) |
| 2500-3300 | O-H stretch (carboxylic acid) |
| 1680-1710 | C=O stretch (carboxylic acid) |
| 1510-1560 & 1345-1385 | N-O asymmetric & symmetric stretch (nitro group) |
| 1580-1620 | C=C stretch (aromatic) |
| 1100-1250 | C-O stretch (hydroxyl/carboxylic acid) |
| Predicted values based on functional group analysis and data from similar compounds like 4-hydroxybenzoic acid.[2] Specific experimental data was not found in the literature search. |
Electronic Spectroscopy
Table 4: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Solvent |
| ~250-260, ~330-350 | Methanol or Ethanol |
| Predicted values based on the electronic transitions of the substituted benzene ring. Specific experimental data was not found in the literature search. The presence of the nitro and hydroxyl groups is expected to cause a bathochromic shift compared to benzoic acid. |
Mass Spectrometry
Table 5: Mass Spectrometry Data for this compound
| m/z | Ion |
| 182 | [M-H]⁻ |
| Ionization Mode: Electrospray Ionization (ESI), Negative Mode[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
The height of the solution in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the spinner into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. A standard pulse sequence is typically used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to obtain singlets for each unique carbon atom.
-
The number of scans will vary depending on the sample concentration and the desired signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture should be ground to a fine, homogenous powder.
-
Place a portion of the mixture into a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption bands.
-
Correlate the observed bands with the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Dilute the stock solution to prepare a series of solutions of varying concentrations. The absorbance of the final solution should ideally be within the linear range of the instrument (typically 0.1-1.0).
-
-
Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Processing:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance versus concentration for the series of standard solutions.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
-
The solvent should be of high purity (LC-MS grade).
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer's ionization source (e.g., electrospray ionization - ESI) via direct infusion or through a liquid chromatography (LC) system.
-
Set the ionization source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to optimize the signal for the analyte.
-
Acquire the mass spectrum in the desired mass range. Both positive and negative ion modes can be explored, though negative mode is often suitable for carboxylic acids.
-
-
Data Processing:
-
The mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak (e.g., [M-H]⁻ in negative mode or [M+H]⁺ in positive mode).
-
Analyze the fragmentation pattern, if any, to gain further structural information.
-
The accurate mass measurement from a high-resolution mass spectrometer can be used to determine the elemental composition of the molecule.
-
Visualization of Experimental Workflows
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for IR Spectroscopy.
Caption: Workflow for UV-Vis Spectroscopy.
Caption: Workflow for Mass Spectrometry.
References
4-Hydroxy-2-nitrobenzoic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4-Hydroxy-2-nitrobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of this compound in organic solvents. While quantitative public-domain data is scarce, this document provides available qualitative information, a detailed experimental protocol for determining solubility, and a visual workflow to support research and development activities.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Organic Solvent | Solubility |
| Methanol | Soluble[1] |
| Ethanol | Soluble[1] |
| Other Organic Solvents | Reported as soluble[1] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at a given temperature is not specified. For detailed research and development, experimental determination of solubility is recommended.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol provides a step-by-step guide for its implementation.
2.1. Principle
An excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the resulting saturated solution is then measured.
2.2. Materials and Equipment
-
This compound (pure solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Volumetric flasks
-
Scintillation vials or flasks with airtight seals
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
2.3. Procedure
-
Preparation of the Solid-Solvent Mixture:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures at a constant speed. The time required to reach equilibrium should be determined empirically, but a period of 24 to 72 hours is typical. To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered sample accurately with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account.
-
2.4. Data Reporting
Solubility is typically reported in units of mass per volume (e.g., g/100 mL or mg/mL) or molarity (mol/L) at a specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining solubility via the shake-flask method.
References
An In-depth Technical Guide to 4-Hydroxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Hydroxy-2-nitrobenzoic acid, a key research chemical and a metabolite of trinitrotoluene.[1] This document details its physicochemical characteristics, spectroscopic data, and established experimental protocols for its synthesis and purification, aiming to support research and development activities.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below, offering a comparative look at data from various sources.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₅ | [2][3][4] |
| Molecular Weight | 183.12 g/mol | [2][3][4] |
| Appearance | Yellow crystalline solid / Orange solid | [1][3] |
| Melting Point | 230 °C (decomposes) | [1][2] |
| 195-197 °C | [3] | |
| Boiling Point | 414.0 ± 40.0 °C (Predicted) | [2] |
| Density | 1.631 g/cm³ | [2] |
| pKa | 2.55 ± 0.25 (Predicted) | [2] |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. | [3] |
| Storage Temperature | Room Temperature, Sealed in dry conditions. | [1][2] |
Table 2: Computational Chemistry Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 100.67 Ų | [4] |
| LogP | 0.9986 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Rotatable Bonds | 2 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Table 3: Spectroscopic Properties
| Technique | Data | Source |
| ¹H NMR | (DMSO-d₆) δ: 7.05 (dd, 1H), 7.15 (s, 1H), 7.78 (d, 1H), 11.10 (s, 1H), 13.38 (s, 1H) | [1] |
| Mass Spectrometry | [ES(-)], m/z 182 (M-H)⁻ | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are outlined below. These protocols are based on established laboratory procedures.
This protocol describes a method starting from 4-Amino-2-nitrobenzoic acid.[1]
-
Diazotization:
-
Suspend 9.895 g (54.326 mmol) of 4-Amino-2-nitrobenzoic acid in 17 mL of water while stirring.
-
Slowly add 12 mL of concentrated sulfuric acid to form a homogeneous solution.
-
Cool the reaction system in an ice bath and add an additional 10 mL of water to improve stirring.
-
Add 50 mL of crushed ice to the mixture.
-
Prepare a solution of 4.124 g (59.759 mmol) of sodium nitrite (NaNO₂) in 9 mL of water. Add this solution dropwise, ensuring the reaction temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring for 1.25 hours at 0 °C.
-
-
Hydrolysis:
-
Quench the reaction by adding 6 g of urea and stir at 0 °C for 10 minutes, followed by filtration.
-
Prepare a mixture of 39 mL of concentrated sulfuric acid and 27 mL of water and preheat it to boiling.
-
Add the filtrate dropwise to the boiling acid mixture.
-
Once the addition is complete, reflux the reaction mixture for 3 hours.
-
Cool the mixture to room temperature.
-
The following steps detail the purification of the synthesized this compound.[1]
-
Extraction:
-
Extract the cooled reaction mixture with ethyl acetate (6.50 mL).
-
Combine the organic phases and wash with saturated saline solution.
-
Filter the organic layer and concentrate it to a small volume.
-
-
Chromatography:
-
Perform rapid chromatography on silica gel.
-
Use the following eluents sequentially:
-
Ethyl acetate
-
20% methanol/ethyl acetate
-
10% methanol/chloroform
-
60% ethyl acetate/hexane
-
-
The final product is obtained as an orange solid. The reported yield is 54%.[1]
-
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and purification protocols.
Caption: Synthesis workflow for this compound.
References
4-Hydroxy-2-nitrobenzoic acid CAS number and properties
CAS Number: 74230-08-3[1][2][3][4]
This technical guide provides a comprehensive overview of 4-Hydroxy-2-nitrobenzoic acid, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, a detailed synthesis protocol, safety and handling information, and discusses its current and potential applications.
Chemical and Physical Properties
This compound is a nitro-substituted derivative of the naturally occurring phenolic compound, 4-hydroxybenzoic acid. The introduction of the nitro group at the ortho position to the hydroxyl group significantly influences its chemical properties.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 74230-08-3 | [1][2][3][4] |
| Molecular Formula | C₇H₅NO₅ | [1][3] |
| Molecular Weight | 183.12 g/mol | [1][3] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 230 °C (with decomposition) | [2] |
| Boiling Point (Predicted) | 414.0 ± 40.0 °C at 760 mmHg | |
| pKa (Predicted) | 2.55 ± 0.25 | |
| Solubility | Soluble in methanol and ethanol |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the diazotization of 4-amino-2-nitrobenzoic acid, followed by hydrolysis of the resulting diazonium salt. This method provides a good yield of the final product.
Experimental Protocol: Synthesis from 4-Amino-2-nitrobenzoic Acid
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials:
-
4-Amino-2-nitrobenzoic acid
-
Concentrated sulfuric acid
-
Sodium nitrite (NaNO₂)
-
Urea
-
Ethyl acetate
-
Saturated saline solution
-
Silica gel for column chromatography
-
Eluents: Ethyl acetate, 20% methanol/ethyl acetate, 10% methanol/chloroform, 60% ethyl acetate/hexane
-
Water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
Suspend 9.895 g (54.326 mmol) of 4-Amino-2-nitrobenzoic acid in 17 mL of water with stirring.
-
Slowly add 12 mL of concentrated sulfuric acid to form a homogeneous solution.
-
Cool the reaction mixture in an ice bath and add an additional 10 mL of water to improve stirring.
-
Add 50 mL of crushed ice to the mixture.
-
Prepare a solution of 4.124 g (59.759 mmol) of sodium nitrite in 9 mL of water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for 1.25 hours.[1]
-
-
Quenching and Hydrolysis:
-
Quench the reaction by adding 6 g of urea and stir at 0 °C for 10 minutes.
-
Filter the reaction mixture.
-
Prepare a mixture of 39 mL of concentrated sulfuric acid and 27 mL of water and heat it to boiling.
-
Add the filtrate dropwise to the boiling sulfuric acid solution.
-
After the addition is complete, reflux the reaction mixture for 3 hours.
-
Cool the mixture to room temperature.[1]
-
-
Extraction and Purification:
-
Extract the reaction mixture with 6.50 mL of ethyl acetate.
-
Combine the organic phases and wash with a saturated saline solution.
-
Filter the organic phase and concentrate it to a small volume.
-
Purify the crude product by flash chromatography on silica gel using a sequence of eluents: ethyl acetate, 20% methanol/ethyl acetate, 10% methanol/chloroform, and 60% ethyl acetate/hexane.
-
The final product, this compound, is obtained as an orange solid. The reported yield is 54%.[1]
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications and Research Interest
This compound is primarily utilized as a research chemical and a building block in organic synthesis.[1] Its structural similarity to biologically active molecules suggests its potential as a precursor for the development of novel therapeutic agents.
While direct involvement of this compound in signaling pathways has not been extensively documented, its parent compound, 4-hydroxybenzoic acid, has been shown to be involved in bacterial quorum sensing and can modulate key cellular signaling pathways such as PI3K/Akt, MAPK3, and STAT3. This suggests that the nitro derivative could be a subject of interest for investigating its potential modulatory effects on these or other signaling pathways.
Furthermore, derivatives of 4-hydroxybenzoic acid have been explored for their antioxidant, antibacterial, and anti-inflammatory properties. The presence of the nitro group in this compound may impart unique biological activities, making it a candidate for screening in various pharmacological assays.
Logical Relationship Diagram
References
Spectroscopic Profile of 4-Hydroxy-2-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Hydroxy-2-nitrobenzoic acid, a compound of interest in various fields of chemical and pharmaceutical research. This document compiles and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, characterization, and further research. While specific experimental protocols for the presented data are not fully available, this guide outlines standard methodologies for these analytical techniques.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. For comparative purposes, where data for the target molecule is unavailable, data for the closely related isomer, 4-Hydroxy-3-nitrobenzoic acid, is provided with clear notation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.
¹H NMR Spectroscopic Data of this compound
The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm).
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.05 | dd | Aromatic H |
| 7.15 | s | Aromatic H |
| 7.78 | d | Aromatic H |
| 11.10 | s | -OH |
| 13.38 | s | -COOH |
¹³C NMR Spectroscopic Data of 4-Hydroxy-3-nitrobenzoic acid
Note: The following ¹³C NMR data is for the isomer 4-Hydroxy-3-nitrobenzoic acid and is provided for reference.
| Chemical Shift (ppm) |
| 169.5 |
| 155.0 |
| 140.8 |
| 131.2 |
| 126.9 |
| 123.6 |
| 118.0 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule.
A dedicated IR spectrum for this compound was not available in the searched resources. The following data for the isomer 4-Hydroxy-3-nitrobenzoic acid from the NIST database is presented for informational purposes. The spectrum shows characteristic absorption bands for the hydroxyl, nitro, and carboxylic acid functional groups.
| Functional Group | Characteristic Absorptions (cm⁻¹) |
| O-H (Carboxylic Acid) | Broad band, ~3000 |
| O-H (Phenol) | ~3400 |
| C=O (Carboxylic Acid) | ~1700 |
| C=C (Aromatic) | ~1600, ~1450 |
| N-O (Nitro) | ~1530, ~1350 |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum shows a molecular ion peak consistent with its molecular weight.
Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 182 | [M-H]⁻ |
Experimental Protocols
The following sections describe generalized experimental methodologies for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure of the analyte.
Methodology:
-
Sample Preparation: A small quantity (typically 5-25 mg) of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
-
Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for protons, is used for data acquisition.
-
Data Acquisition: The spectrometer is tuned, and the magnetic field is shimmed to ensure homogeneity. For ¹H NMR, a standard one-pulse experiment is usually performed. For ¹³C NMR, a proton-decoupled experiment is commonly employed to simplify the spectrum.
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the NMR spectrum. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: For solid samples, a common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull with Nujol or as a thin film by depositing a solution of the compound onto a suitable IR-transparent window and evaporating the solvent.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. Then, the sample is placed in the infrared beam, and the sample spectrum is acquired.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer through various methods, including direct infusion, or coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: A suitable ionization technique is employed to convert the neutral molecules into ions. Common techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Derivatives of 4-Hydroxy-2-nitrobenzoic Acid and their Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of derivatives of 4-Hydroxy-2-nitrobenzoic acid, a versatile scaffold with potential applications in medicinal chemistry and materials science. This document details synthetic methodologies for the parent acid and its key derivatives, including esters, amides, and ethers. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Additionally, a relevant biological pathway is illustrated to provide context for potential drug development applications.
Synthesis of this compound
The foundational compound, this compound, can be synthesized from 4-amino-2-nitrobenzoic acid via a diazotization reaction followed by hydrolysis.
Experimental Protocol: Synthesis of this compound[1]
Step 1: Diazotization of 4-Amino-2-nitrobenzoic acid [1]
-
Suspend 4-amino-2-nitrobenzoic acid (9.895 g, 54.326 mmol) in water (17 mL) with stirring.
-
Slowly add concentrated sulfuric acid (12 mL) to form a homogeneous solution.
-
Cool the reaction mixture in an ice bath and add additional water (10 mL) to improve stirring.
-
Add crushed ice (50 mL) to the mixture.
-
Dropwise, add a solution of sodium nitrite (NaNO2, 4.124 g, 59.759 mmol) in water (9 mL), maintaining the reaction temperature below 5 °C.
-
After the addition is complete, continue stirring for 1.25 hours at 0 °C.
-
Quench the reaction by adding urea (6 g) and stir at 0 °C for 10 minutes.
-
Filter the reaction mixture.
Step 2: Hydrolysis of the Diazonium Salt [1]
-
Preheat a mixture of concentrated sulfuric acid (39 mL) and water (27 mL) to boiling.
-
Add the filtrate from Step 1 dropwise to the boiling sulfuric acid solution.
-
After the addition is complete, reflux the reaction mixture for 3 hours.
-
Cool the mixture to room temperature.
Step 3: Extraction and Purification [1]
-
Extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and wash with saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate and methanol in chloroform and hexane as eluents.
The final product, this compound, is obtained as an orange solid.[1]
Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 4-Amino-2-nitrobenzoic acid | [1] |
| Yield | 54% | [1] |
| Appearance | Orange solid | [1] |
| ¹H NMR (DMSO-d₆) | δ 7.05 (dd, 1H), 7.15 (s, 1H), 7.78 (d, 1H), 11.10 (s, 1H), 13.38 (s, 1H) | [1] |
| Mass Spectrum [ES(-)] | m/z 182 (M-H)⁻ | [1] |
Synthesis of this compound Derivatives
The presence of three functional groups—a carboxylic acid, a hydroxyl group, and a nitro group—on the benzene ring makes this compound a versatile starting material for the synthesis of a variety of derivatives. Key transformations include esterification of the carboxylic acid, alkylation or acylation of the phenolic hydroxyl group, and reactions involving the nitro group.
Ester Derivatives
Esterification of the carboxylic acid moiety can be achieved through various methods, with the Fischer-Speier esterification being a common approach.
This protocol is an adaptation of a general method for the esterification of benzoic acids.
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by recrystallization or column chromatography.
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number | Reference |
| Methyl 4-hydroxy-2-nitrobenzoate | C₈H₇NO₅ | 197.14 | 161 | 178758-50-4 |
Amide Derivatives
Amides of this compound can be prepared by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia or a primary or secondary amine.
This two-step protocol is a general method for amide synthesis.
Step 1: Synthesis of 4-Hydroxy-2-nitrobenzoyl chloride
-
Suspend this compound (1.0 eq) in an inert solvent such as dichloromethane or toluene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature or gentle heat until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
Step 2: Amidation
-
Dissolve the crude 4-Hydroxy-2-nitrobenzoyl chloride in a dry, inert solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of the desired amine (2.2 eq) or an excess of aqueous ammonia dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amide by recrystallization or column chromatography.
O-Alkylated (Ether) Derivatives
The phenolic hydroxyl group of this compound or its esters can be alkylated to form ether derivatives, typically via a Williamson ether synthesis.
-
Dissolve methyl 4-hydroxy-2-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) (1.1 eq).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude ether.
-
Purify the product by recrystallization or column chromatography.
| Derivative Name | Synthesis Method | Yield | Reference |
| 4-Methoxy-2-nitrobenzoic acid | Oxidation of 4-methyl-3-nitroanisole with KMnO₄ | 80% | [2] |
Biological Activity and Signaling Pathways
Derivatives of hydroxybenzoic and nitrobenzoic acids are known to exhibit a range of biological activities. For instance, 4-nitrobenzoic acid has been identified as a competitive inhibitor of the enzyme Coq2, which is involved in the biosynthesis of Coenzyme Q (ubiquinone).[3] This inhibition can lead to a decrease in Coenzyme Q levels in mammalian cells.[3]
Coenzyme Q is a vital component of the electron transport chain in mitochondria and plays a crucial role in cellular respiration and energy production. The biosynthetic pathway of Coenzyme Q is a potential target for drug development.
Coenzyme Q Biosynthesis Pathway and Inhibition
The following diagram illustrates a simplified eukaryotic Coenzyme Q biosynthetic pathway, highlighting the role of 4-hydroxybenzoic acid as a precursor and the inhibitory action of 4-nitrobenzoic acid on the Coq2 enzyme.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound and its derivatives. The presented experimental protocols offer a foundation for researchers to synthesize and explore the potential of these compounds. The provided quantitative data serves as a valuable resource for characterization and comparison. The illustration of the Coenzyme Q biosynthesis pathway highlights a potential biological target for derivatives of this compound, suggesting a promising avenue for future research in drug discovery and development. Further investigation into the structure-activity relationships of these derivatives is warranted to fully elucidate their therapeutic potential.
References
physical properties of 4-Hydroxy-2-nitrobenzoic acid (melting point, boiling point, pKa)
This technical guide provides a comprehensive overview of the key physical properties of 4-Hydroxy-2-nitrobenzoic acid, a significant chemical intermediate in various synthetic pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed look at its melting point, boiling point, and pKa. This document also outlines the general experimental methodologies for the determination of these properties.
Core Physical Properties
The physical characteristics of this compound are fundamental to its application and handling in a laboratory setting. Below is a summary of its primary physical constants.
Data Presentation
| Physical Property | Value | Notes |
| Melting Point | 230 °C[1][2] | Decomposes upon melting. Another source reports a range of 195-197 °C[3]. |
| Boiling Point | 414.0 ± 40.0 °C | This is a predicted value[1]. Experimental data is not readily available[3]. |
| pKa | 2.55 ± 0.25 | This is a predicted value[1]. |
Experimental Protocols
Precise determination of physical properties is crucial for the characterization of a chemical compound. The following sections detail the general experimental protocols for measuring the melting point and pKa of a solid organic compound like this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[4][5] A common laboratory method for determining the melting point is the capillary tube method.[6][7]
Apparatus:
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[4][7]
-
Capillary Tube Loading: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.[4]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus next to a thermometer.[6]
-
Measurement:
-
Rapid Determination: The sample is heated at a relatively fast rate (5-10 °C per minute) to obtain an approximate melting point range.[4]
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to about 2 °C per minute.[4]
-
-
Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal melts are recorded. This range is reported as the melting point.[4]
Determination of pKa
The pKa is a measure of the acidity of a compound. For an acidic compound like this compound, it represents the pH at which the compound is 50% dissociated in solution. Spectrophotometric and potentiometric titration methods are commonly employed for pKa determination.[9][10]
Spectrophotometric Titration Method: This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the compound.
Apparatus:
-
UV-Vis spectrophotometer with a diode array detector[10][11]
-
pH meter[12]
-
Burette[12]
-
Stirring plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).[11] A series of buffer solutions of known pH are also prepared.
-
Measurement: A constant concentration of the this compound solution is added to a series of solutions with varying pH. The UV-Vis absorption spectrum of each solution is recorded.[10]
-
Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different absorbances is plotted against the pH. The pKa can be determined from the resulting titration curve, often by finding the pH at the half-equivalence point or by fitting the data to the Henderson-Hasselbalch equation.[9][10]
Visualizations
To further elucidate the experimental process, the following diagrams illustrate a typical workflow.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for pKa Determination via Spectrophotometry.
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 74230-08-3 [chemicalbook.com]
- 3. This compound CAS:74230-08-3 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. davjalandhar.com [davjalandhar.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. scielo.br [scielo.br]
- 10. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]
- 11. Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. edu.rsc.org [edu.rsc.org]
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-nitrobenzoic Acid
This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-Hydroxy-2-nitrobenzoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Synthesis Route 1: From 4-Amino-2-nitrobenzoic Acid
One of the primary and well-documented methods for the synthesis of this compound involves the diazotization of 4-Amino-2-nitrobenzoic acid, followed by hydrolysis of the resulting diazonium salt.
Experimental Protocol
Step 1: Diazotization of 4-Amino-2-nitrobenzoic Acid
-
Suspend 4-Amino-2-nitrobenzoic acid (9.895 g, 54.326 mmol) in 17 mL of water with stirring.
-
Slowly add 12 mL of concentrated sulfuric acid to form a homogeneous solution.
-
Cool the reaction mixture in an ice bath and add an additional 10 mL of water to facilitate stirring.
-
Add 50 mL of crushed ice to the mixture.
-
Prepare a solution of sodium nitrite (4.124 g, 59.759 mmol) in 9 mL of water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.[1]
-
After the addition is complete, continue stirring at 0 °C for 1.25 hours.[1]
-
Quench the reaction by adding 6 g of urea and stir for 10 minutes at 0 °C.[1]
-
Filter the reaction mixture.
Step 2: Hydrolysis of the Diazonium Salt
-
Prepare a mixture of 39 mL of concentrated sulfuric acid and 27 mL of water and heat it to boiling.
-
Add the filtrate from the previous step dropwise to the boiling sulfuric acid solution.[1]
-
Reflux the reaction mixture for 3 hours.[1]
-
Cool the mixture to room temperature.
Step 3: Extraction and Purification
-
Extract the reaction mixture with ethyl acetate (6 x 50 mL).
-
Combine the organic phases and wash with saturated saline solution.
-
Filter the organic phase and concentrate it to a smaller volume.
-
Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate, 20% methanol/ethyl acetate, 10% methanol/chloroform, and 60% ethyl acetate/hexane as eluents.[1]
-
The final product, this compound, is obtained as an orange solid.[1]
Quantitative Data
| Starting Material | Reagents | Moles (mmol) | Mass/Volume | Yield (%) |
| 4-Amino-2-nitrobenzoic acid | - | 54.326 | 9.895 g | 54 |
| Water | - | 17 mL + 10 mL | ||
| Concentrated Sulfuric Acid | - | 12 mL + 39 mL | ||
| Sodium Nitrite | 59.759 | 4.124 g | ||
| Urea | - | 6 g |
Product Characterization
-
Appearance: Orange solid[1]
-
¹H NMR (DMSO-d6): δ 7.05 (dd, 1H), 7.15 (s, 1H), 7.78 (d, 1H), 11.10 (s, 1H), 13.38 (s, 1H)[1]
-
Mass Spectrum [ES (-)]: m/z 182 (M-H)⁻[1]
Synthesis Workflow
Caption: Synthesis of this compound from 4-Amino-2-nitrobenzoic acid.
Alternative Synthetic Routes
While the diazotization of 4-Amino-2-nitrobenzoic acid is a common method, other potential starting materials exist. However, detailed experimental protocols for these routes are less readily available in the literature, and they may present challenges in terms of regioselectivity and yield.
Potential Route 2: Oxidation of 4-Hydroxy-2-nitrotoluene
A plausible alternative involves the oxidation of the methyl group of 4-Hydroxy-2-nitrotoluene. The oxidation of substituted nitrotoluenes is a known transformation. For instance, 4-chloro-2-nitrotoluene can be oxidized to 4-chloro-2-nitrobenzoic acid. This suggests that a similar oxidation of 4-hydroxy-2-nitrotoluene could yield the desired product.
Challenges:
-
The hydroxyl group is sensitive to oxidation and may require a protecting group strategy to prevent unwanted side reactions.
-
The nitro group can also influence the reactivity of the methyl group.
-
Finding a selective oxidizing agent that targets the methyl group without affecting the other functional groups is crucial.
Logical Relationship for Potential Route 2
Caption: Potential synthesis via oxidation of 4-Hydroxy-2-nitrotoluene.
Potential Route 3: Nitration of 4-Hydroxybenzoic Acid
Direct nitration of 4-hydroxybenzoic acid is another conceivable route. However, the hydroxyl and carboxyl groups have competing directing effects. The hydroxyl group is an ortho-, para-director, while the carboxyl group is a meta-director. The nitration of 4-hydroxybenzoic acid typically yields 4-Hydroxy-3-nitrobenzoic acid as the major product.
Challenges:
-
Achieving nitration at the 2-position is electronically and sterically disfavored.
-
Separation of the desired 2-nitro isomer from the major 3-nitro isomer and other potential byproducts would be challenging.
-
Controlling the reaction conditions to favor the kinetic product (potentially the 2-nitro isomer) over the thermodynamic product (the 3-nitro isomer) would require careful optimization.
Signaling Pathway of Nitration of 4-Hydroxybenzoic Acid
Caption: Nitration of 4-Hydroxybenzoic Acid showing major and minor products.
Conclusion
The synthesis of this compound is most reliably achieved through the diazotization and subsequent hydrolysis of 4-Amino-2-nitrobenzoic acid. This method provides a moderate yield and a well-defined protocol for purification. While alternative routes starting from materials like 4-Hydroxy-2-nitrotoluene or 4-Hydroxybenzoic acid are theoretically possible, they present significant challenges related to selectivity and product separation that require further research and development to be considered viable synthetic strategies. This guide provides the necessary foundational knowledge for researchers to reproduce the established synthesis and to inform further exploration of alternative pathways.
References
An In-depth Technical Guide to the Electrophilic Substitution on 4-Hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and outcomes of electrophilic substitution reactions on 4-hydroxybenzoic acid. This critical starting material is pivotal in the synthesis of a wide array of pharmaceuticals, advanced polymers, and other high-value organic compounds. Understanding the regiochemical control of these reactions is paramount for the efficient development of novel chemical entities.
Core Principles: Directing Effects and Reactivity
The regioselectivity of electrophilic substitution on 4-hydroxybenzoic acid is governed by the interplay of the two substituents on the benzene ring: the hydroxyl (-OH) group and the carboxyl (-COOH) group.
-
Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group donates electron density to the aromatic ring through a resonance effect (+M).[1][2] This significantly increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.[1] The electron-donating nature of the -OH group preferentially directs incoming electrophiles to the ortho and para positions.[2][3] Given that the para position is already occupied by the carboxyl group, substitution is strongly favored at the two ortho positions (C3 and C5).
-
Carboxyl Group (-COOH): Conversely, the carboxyl group is a deactivating, meta-directing group.[4][5] It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects, thereby reducing the ring's reactivity.[4] This deactivating influence makes the positions ortho and para to it electron-deficient.
Synergistic and Competitive Effects: In 4-hydroxybenzoic acid, the powerful activating and ortho-directing effect of the hydroxyl group dominates the deactivating and meta-directing effect of the carboxyl group.[6] Consequently, electrophilic substitution occurs primarily at the positions ortho to the hydroxyl group (C3 and C5). The carboxyl group's deactivating nature, however, means that reaction conditions may need to be more forcing than those required for phenol itself.
Key Electrophilic Substitution Reactions
This section details the experimental protocols and expected outcomes for the most common electrophilic substitution reactions performed on 4-hydroxybenzoic acid.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial step in the synthesis of many pharmaceutical intermediates, such as 3-amino-4-hydroxybenzoic acid.[7][8]
Mononitration to yield 3-nitro-4-hydroxybenzoic acid: [9][10]
-
Preparation: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 4-hydroxybenzoic acid in concentrated sulfuric acid.
-
Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool.
-
Reaction: Slowly add the nitrating mixture dropwise to the solution of 4-hydroxybenzoic acid, ensuring the temperature is maintained between 20 and 40°C.[9] The use of finely divided 4-hydroxybenzoic acid is recommended for a high yield and purity.[9]
-
Work-up: After the addition is complete, continue stirring for several hours.[9] Pour the reaction mixture onto crushed ice to precipitate the product. The resulting solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.
Dinitration to yield 3,5-dinitro-4-hydroxybenzoic acid:
For the introduction of a second nitro group, more forcing conditions are required, such as the use of fuming nitric acid and concentrated sulfuric acid at elevated temperatures.
| Product | Reagents | Temperature | Yield | Ref. |
| 3-Nitro-4-hydroxybenzoic acid | 25-35% Nitric Acid, catalytic NaNO₂ | 20-40°C | High | [9] |
| Methyl 3-nitro-4-hydroxybenzoate | 30-62% Nitric Acid | 0-60°C | >99% | [10] |
Halogenation
Halogenation involves the introduction of a halogen (bromine, chlorine, or iodine) onto the aromatic ring. The resulting halophenolic acids are versatile intermediates in organic synthesis.
Monobromination to yield 3-bromo-4-hydroxybenzoic acid: [11]
-
Preparation: Dissolve methyl 4-hydroxybenzoate in a suitable solvent such as dichloromethane, and add glacial acetic acid as a catalyst.
-
Bromination: Cool the solution in an ice bath to below 5°C. Slowly add a solution of bromine in the same solvent dropwise, maintaining the low temperature.
-
Reaction: After the addition, allow the reaction to proceed at room temperature for an extended period (e.g., 32-35 hours).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with a solution of sodium thiosulfate to remove unreacted bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization. Hydrolysis of the methyl ester will yield the desired carboxylic acid.
Dibromination to yield 3,5-dibromo-4-hydroxybenzoic acid: [12]
-
Preparation: Dissolve 4-hydroxybenzoic acid in glacial acetic acid.
-
Bromination: Add a solution of bromine (at least 2.2 equivalents) in glacial acetic acid dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: Cool the mixture and pour it into cold water. Quench excess bromine with a 10% sodium thiosulfate solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization from ethanol.
| Product | Reagents | Solvent | Yield | Ref. |
| Methyl 3-bromo-4-hydroxybenzoate | Br₂ | Dichloromethane/Acetic Acid | High | [11] |
| 3,5-Dibromo-4-hydroxybenzoic acid | Br₂ | Glacial Acetic Acid | Good | [12] |
Sulfonation
Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is typically achieved using concentrated or fuming sulfuric acid. For phenolic compounds, the reaction conditions can influence the regioselectivity. While specific protocols for 4-hydroxybenzoic acid are not abundant in the literature, a general procedure can be outlined based on the sulfonation of similar hydroxyaromatics.[13]
-
Reaction: Carefully add 4-hydroxybenzoic acid to an excess of concentrated sulfuric acid. Heat the mixture, for example, to 90°C, for several hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice to precipitate the product.
-
Isolation: The sulfonic acid derivative can be isolated as its salt (e.g., by neutralization with sodium hydroxide) or purified by recrystallization from aqueous solutions.
The primary product expected is 4-hydroxybenzoic acid-3-sulfonic acid, due to the ortho-directing effect of the hydroxyl group.
Friedel-Crafts Reactions
Friedel-Crafts reactions are generally challenging on substrates like 4-hydroxybenzoic acid.
-
Friedel-Crafts Alkylation: This reaction is typically unsuccessful. The carboxyl group deactivates the ring, and the hydroxyl group can react with the Lewis acid catalyst. Furthermore, the product of a successful alkylation would be more reactive than the starting material, leading to polysubstitution.
-
Friedel-Crafts Acylation: While challenging, acylation can be achieved under specific conditions, as demonstrated in the synthesis of 4,4'-dihydroxybenzophenone.[14] The carboxyl group of 4-hydroxybenzoic acid itself can act as the acylating agent in the presence of a strong acid catalyst, acylating another electron-rich aromatic compound like phenol.
-
Reaction Setup: In a three-necked round-bottom flask, combine 4-hydroxybenzoic acid, phenol, methanesulfonic acid, and polyphosphoric acid in a solvent like cyclohexane. Add a dehydrating agent such as phosphorus pentoxide.
-
Reaction: Heat the mixture to approximately 81°C with constant stirring for about 10 hours.
-
Work-up: After cooling, separate the lower product-containing layer. Pour this layer into cold water with vigorous stirring to precipitate the crude product.
-
Purification: Collect the crude product by vacuum filtration and recrystallize from a hot ethanol-water mixture.
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.
Reaction Mechanisms
Caption: General mechanism of electrophilic aromatic substitution.
Caption: Mechanism of the nitration of 4-hydroxybenzoic acid.
Experimental Workflow
Caption: General experimental workflow for electrophilic substitution.
Product Characterization
The products of these reactions can be characterized using standard analytical techniques.
Spectroscopic Data for 3-Nitro-4-hydroxybenzoic acid:
-
¹H NMR: The proton NMR spectrum will show characteristic shifts for the aromatic protons, influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms, with the carbons attached to the nitro and carboxyl groups being significantly deshielded.[15]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxyl groups, the C=O stretch of the carboxyl group, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group.
Spectroscopic Data for 3-Bromo-4-hydroxybenzoic acid:
-
¹H NMR: The proton NMR spectrum will display signals corresponding to the three aromatic protons, with their chemical shifts and coupling patterns being indicative of the substitution pattern.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Conclusion
The electrophilic substitution of 4-hydroxybenzoic acid is a cornerstone of synthetic organic chemistry, providing access to a diverse range of functionalized aromatic compounds. The regiochemical outcome of these reactions is predictably controlled by the powerful ortho-directing influence of the hydroxyl group. By carefully selecting the reaction conditions, researchers can achieve high yields of either mono- or polysubstituted products. This guide provides the foundational knowledge and practical protocols necessary for the successful application of these reactions in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. askfilo.com [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
- 10. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
- 11. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. US20110046412A1 - Sulfonation of Polyhydroxyaromatics - Google Patents [patents.google.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. 4-Hydroxy-3-nitrobenzoic acid(616-82-0) 13C NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 4-Hydroxy-2-nitrobenzoic Acid and Its Isomers in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the analytical uses of hydroxy-nitrobenzoic acid derivatives, with a specific focus on the application of a structural isomer, 3-Hydroxy-4-nitrobenzoic acid, as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Additionally, a general protocol for the analysis of the related compound, 4-hydroxybenzoic acid, by High-Performance Liquid Chromatography (HPLC) is included, as it is a common analyte in pharmaceutical and environmental analysis.
Application in MALDI Mass Spectrometry: 3-Hydroxy-4-nitrobenzoic Acid as a Matrix for In-Source Decay
While direct applications of 4-Hydroxy-2-nitrobenzoic acid as a MALDI matrix are not extensively documented, its isomer, 3-Hydroxy-4-nitrobenzoic acid (3H4NBA) , has been identified as a valuable oxidizing matrix for the in-source decay (ISD) of peptides.[1] This technique is particularly useful for rapid peptide sequencing.
Principle:
In MALDI-ISD, the matrix plays a crucial role in the fragmentation of the analyte ions within the ion source. 3H4NBA, as an oxidizing matrix, facilitates the cleavage of the Cα-C bond in peptides, primarily generating a- and d-series fragment ions.[1] This fragmentation pattern is advantageous for distinguishing between isomeric amino acids such as leucine and isoleucine.[1]
Workflow for MALDI-ISD using 3H4NBA Matrix:
Caption: Workflow for peptide sequencing using MALDI-ISD with a 3H4NBA matrix.
Experimental Protocol: MALDI-ISD of Peptides using 3H4NBA Matrix
This protocol is based on the reported use of 3-Hydroxy-4-nitrobenzoic acid for peptide analysis.[1]
Materials:
-
3-Hydroxy-4-nitrobenzoic acid (3H4NBA)
-
Peptide standard (e.g., Amyloid β 1-40, N-acetyl renin substrate, ACTH 18-39)[1]
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
MALDI target plate
-
MALDI-TOF mass spectrometer equipped for ISD
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of 3H4NBA in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% TFA).
-
Sample Preparation: Dissolve the peptide sample in a compatible solvent (e.g., 0.1% TFA in water) to a final concentration of approximately 1-10 pmol/µL.
-
Sample-Matrix Co-crystallization:
-
Mix the peptide sample solution and the 3H4NBA matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry at room temperature, permitting co-crystallization of the sample and matrix.
-
-
MALDI-TOF MS Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion reflectron mode, optimizing the laser energy and detector settings for in-source decay.
-
Collect a sufficient number of laser shots to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Process the resulting mass spectrum to identify the a- and d-series fragment ions.
-
Use the fragmentation pattern to deduce the amino acid sequence of the peptide.
-
Quantitative Data Summary: Comparison of MALDI-ISD Matrices
| Matrix | Predominant Fragment Ions | Ability to Distinguish Leu/Ile | Sensitivity for a-series ions | Reference |
| 3-Hydroxy-4-nitrobenzoic acid (3H4NBA) | a- and d-series | Yes (via d-series ions) | Higher than other oxidizing matrices | [1] |
| 1,5-Diaminonaphthalene (1,5-DAN) | c- and z-series | No | N/A | [1] |
| 5-Nitrosalicylic acid | a- and d-series | Yes | Lower than 3H4NBA | [1] |
| 5-Formylsaliylic acid | a- and d-series | Yes | Lower than 3H4NBA | [1] |
Application in Chromatography: Analysis of 4-Hydroxybenzoic Acid
Principle:
RP-HPLC separates compounds based on their hydrophobicity. 4-Hydroxybenzoic acid, being a polar compound, is analyzed using a non-polar stationary phase (like C18) and a polar mobile phase. The retention time is influenced by the pH of the mobile phase, which affects the ionization state of the carboxylic acid group.[4]
Logical Workflow for HPLC Method Development:
Caption: Logical workflow for developing an HPLC method for 4-hydroxybenzoic acid.
Experimental Protocol: RP-HPLC for the Quantification of 4-Hydroxybenzoic Acid
This is a generalized protocol based on common practices for the analysis of this compound.[2][3]
Materials:
-
4-Hydroxybenzoic acid standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Ultrapure water
-
HPLC system with UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)[3]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 4-Hydroxybenzoic acid (e.g., 100 µg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.5 µg/mL to 4.0 µg/mL.[2]
-
-
Sample Preparation:
-
Dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm[3]
-
Injection Volume: 10-20 µL
-
Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the amount of 4-Hydroxybenzoic acid in the samples by comparing their peak areas to the calibration curve.
-
Typical Method Validation Parameters for 4-Hydroxybenzoic Acid Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 0.50 - 4.0 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | ~ 0.10 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | ~ 0.50 µg/mL | [2][3] |
| Accuracy (Recovery) | 94.6% - 107.2% | [3] |
Disclaimer: These protocols are intended for informational purposes and should be adapted and validated by the end-user for their specific application and instrumentation.
References
Application Notes and Protocols: 4-Hydroxy-2-nitrobenzoic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-hydroxy-2-nitrobenzoic acid as an intermediate in the synthesis of 4-Aminosalicylic acid (para-aminosalicylic acid, PAS), a pharmaceutical agent employed in the treatment of tuberculosis and inflammatory bowel disease.
Introduction
This compound is a nitrated derivative of salicylic acid. Its structure makes it a valuable intermediate for the synthesis of various amine-containing aromatic compounds. A key application lies in its conversion to 4-Aminosalicylic acid (4-amino-2-hydroxybenzoic acid), an anti-inflammatory and antibacterial drug. The primary synthetic transformation involves the reduction of the nitro group to an amine. This document outlines the protocols for this reduction via catalytic hydrogenation and the use of sodium dithionite.
Synthetic Application: Synthesis of 4-Aminosalicylic Acid
The primary pharmaceutical application of this compound is as a precursor to 4-Aminosalicylic acid (PAS). The synthesis involves a straightforward reduction of the aromatic nitro group.
Reaction Scheme
The general reaction scheme involves the reduction of the nitro group of this compound to an amino group, yielding 4-amino-2-hydroxybenzoic acid.
Caption: Synthesis of 4-Aminosalicylic Acid from this compound.
Experimental Protocols
Two common and effective methods for the reduction of the nitro group are catalytic hydrogenation and reduction with sodium dithionite.
Protocol 1: Catalytic Hydrogenation
This method employs hydrogen gas and a palladium on carbon (Pd/C) catalyst. It is a clean and efficient method, often providing high yields and purity. The following protocol is adapted from a similar reduction of a nitrobenzoic acid isomer.[1][2]
Experimental Workflow:
Caption: Workflow for Catalytic Hydrogenation.
Detailed Methodology:
-
Preparation: In a suitable autoclave, dissolve this compound and one equivalent of sodium hydroxide in water to form the sodium salt solution.
-
Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst to the solution. The catalyst loading is typically 1-2% by weight relative to the starting material.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 2-4 MPa. Heat the reaction mixture to 60-70°C with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake. The reaction time is typically 1-2 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to recover the catalyst.
-
Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3. This will precipitate the 4-aminosalicylic acid.
-
Purification: Cool the mixture, filter the solid product, wash with cold water, and dry under vacuum to yield 4-aminosalicylic acid.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Starting Material | 167 g (4-nitrobenzoic acid) | [1][2] |
| Sodium Hydroxide | 40 g | [1][2] |
| Water | 668 g | [1][2] |
| 5% Pd/C Catalyst | 1.67 g | [1][2] |
| Hydrogen Pressure | 2-4 MPa | [1][2] |
| Temperature | 60-70 °C | [1][2] |
| Reaction Time | ~1 hour | [1][2] |
| Yield | >96% | [1][2] |
| Purity (HPLC) | >99% | [1][2] |
Protocol 2: Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is an inexpensive and effective reducing agent for aromatic nitro compounds.[3][4] This method is particularly useful when catalytic hydrogenation is not feasible.
Experimental Workflow:
Caption: Workflow for Sodium Dithionite Reduction.
Detailed Methodology:
-
Preparation: Dissolve this compound in an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate) in a round-bottom flask.
-
Reagent Preparation: In a separate flask, prepare a solution of sodium dithionite in water. An excess of sodium dithionite (typically 3-5 equivalents) is used.
-
Reaction: Slowly add the sodium dithionite solution to the solution of the nitro compound. The reaction can be exothermic. Heat the mixture to a moderate temperature (e.g., 50-80°C) and stir.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with an acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the product.
-
Purification: Filter the precipitated 4-aminosalicylic acid, wash it with cold water, and dry it under vacuum.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Starting Material | 1 equivalent | [3][5] |
| Sodium Dithionite | 3.5 equivalents | [5] |
| Solvent | DMF:Water (9:1) | [5] |
| Temperature | 90 °C | [5] |
| Reaction Time | 5 hours | [5] |
| Yield | Up to 92% | [5] |
Mechanism of Action of 4-Aminosalicylic Acid (PAS)
The therapeutic effects of 4-Aminosalicylic acid differ based on the condition being treated.
In Tuberculosis
In Mycobacterium tuberculosis, PAS acts as a prodrug that targets the folate biosynthesis pathway. It is a structural analog of para-aminobenzoic acid (pABA).[6][7][8]
Caption: Mechanism of action of 4-Aminosalicylic Acid in Mycobacterium tuberculosis.
PAS competes with pABA for the enzyme dihydropteroate synthase (DHPS).[6][8] It is then incorporated into the folate pathway by DHPS and dihydrofolate synthase (DHFS) to form a hydroxyl dihydrofolate antimetabolite.[6][8] This antimetabolite then inhibits dihydrofolate reductase (DHFR), blocking the synthesis of tetrahydrofolate, which is essential for nucleotide synthesis and bacterial replication.[6][7][8]
In Inflammatory Bowel Disease (IBD)
The mechanism of action of aminosalicylates in IBD is not fully elucidated but is thought to be multifactorial, involving topical anti-inflammatory effects on the colonic epithelium.[9][10][11] One of the proposed mechanisms for 4-ASA is the inhibition of nuclear factor-kappa B (NF-κB).[12]
Caption: Proposed mechanism of 4-Aminosalicylic Acid in Inflammatory Bowel Disease.
Inflammatory signals activate the IκB kinase (IKK), which leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB complex to translocate to the nucleus and induce the expression of pro-inflammatory genes. 4-ASA is thought to inhibit this pathway, thereby reducing inflammation.[12] Other proposed mechanisms for aminosalicylates include scavenging of free radicals and inhibition of leukotriene production.[9][10][11]
References
- 1. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 2. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 5. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
- 6. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]
- 8. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review article: the mode of action of the aminosalicylates in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The mode of action of the aminosalicylates in inflammatory bowel disease | Semantic Scholar [semanticscholar.org]
- 12. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Environmental Analysis of 4-Hydroxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the environmental analysis of 4-Hydroxy-2-nitrobenzoic acid. This document includes detailed protocols for sample preparation and analysis, along with data presented in a structured format for clarity and comparative purposes.
Introduction
This compound is a chemical compound that may enter the environment through various industrial and pharmaceutical waste streams. Its potential persistence and toxicity in ecosystems necessitate reliable and sensitive analytical methods for its detection and quantification in environmental matrices such as water and soil. This document outlines the key analytical techniques and sample preparation protocols for monitoring this compound.
The primary analytical methods for the determination of nitroaromatic compounds in environmental samples are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Sample preparation is a critical step to isolate and concentrate the analyte from complex matrices, with Solid Phase Extraction (SPE) being a common choice for water samples and Ultrasonic Assisted Extraction (UAE) for soil samples.[1]
Data Presentation
Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of compounds structurally related to this compound, such as other nitrobenzoic and hydroxybenzoic acids. These values can serve as a benchmark for method development and validation for this compound.
| Parameter | HPLC-UV | GC-MS | Reference |
| Limit of Detection (LOD) | 0.1007 µg/mL | 3 - 272 ng/mL (as silylated derivative) | [1][2] |
| Limit of Quantification (LOQ) | 0.5033 µg/mL | 1 - 10 ng/g | [1][2] |
| Linearity Range | 5 - 200 µg/mL | 0.1 - 10 mg/L | [1] |
| Recovery | 85.61 - 102.04% | > 80% | [1] |
| Selectivity | Moderate to High | Very High | [1] |
| Sample Throughput | High | Moderate | [1] |
| Cost | Moderate | High | [1] |
Ecotoxicity Data (for structurally related compounds)
| Organism | Test Type | Endpoint | Value (mg/L) | Reference |
| Selenastrum capricornutum (Algae) | 72-h | EC50 | 68.5 | [3] |
| Selenastrum capricornutum (Algae) | 72-h | NOEC | 32.0 | [3] |
| Daphnia magna (Crustacean) | 48-h | EC50 (Immobilisation) | >100 | [3] |
| Daphnia magna (Crustacean) | 21-day | EC50 (Reproduction) | >100 | [3] |
| Oryzias latipes (Fish) | 96-h | LC50 | 92.8 | [3] |
| Oryzias latipes (Fish) | 14-day | LC50 | 66.5 | [3] |
EC50: The concentration of a substance that causes a defined effect in 50% of the test population. NOEC: No Observed Effect Concentration. LC50: The concentration of a substance that is lethal to 50% of the test population.
Experimental Protocols
Sample Preparation
This protocol is designed for the extraction and concentration of this compound from aqueous samples.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid or Phosphoric acid
-
SPE Vacuum Manifold
-
Collection vials
Procedure:
-
Cartridge Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[1]
-
Sample Loading: Acidify the water sample to a pH of 2-3 with an appropriate acid (e.g., formic or phosphoric acid) to ensure the protonation of the carboxylic acid group.[1] Load the acidified sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[1]
-
Washing: Wash the cartridge with 5 mL of acidified deionized water to remove polar interferences.[1]
-
Elution: Elute the retained this compound from the cartridge with 5 mL of methanol.[1]
-
Reconstitution: The eluate can then be analyzed directly or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
This protocol is suitable for the extraction of this compound from soil and sediment samples.
Materials:
-
Methanol or a mixture of methanol and water (HPLC grade)
-
Beakers
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm)
Procedure:
-
Extraction: Weigh 5-10 g of the soil sample into a beaker and add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).[1]
-
Sonication: Place the beaker in an ultrasonic bath and sonicate for 15-30 minutes.[1]
-
Separation: Decant the supernatant. For improved recovery, the extraction process can be repeated on the soil residue.
-
Centrifugation: Combine the supernatants and centrifuge to remove any suspended particles.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter prior to analysis.
Analytical Methodologies
HPLC-UV is a robust and cost-effective technique for the quantification of this compound.
Instrumentation and Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is often effective for separating nitroaromatic compounds.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10-20 µL.[1]
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 230 nm is a reasonable starting point for detection.[2]
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.[1]
GC-MS provides high selectivity and sensitivity, making it ideal for complex environmental samples. A derivatization step is typically necessary to increase the volatility of the polar this compound.
Instrumentation and Conditions (Typical):
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is preferred for trace analysis.
-
Temperature Program: An optimized temperature gradient is required to achieve good separation.
-
MS Detector: Electron Ionization (EI) is a standard ionization technique. The mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Visualizations
Experimental Workflow
Caption: General workflow for environmental analysis.
Solid Phase Extraction (SPE) Protocol
Caption: Solid Phase Extraction (SPE) protocol steps.
References
Application Notes and Protocols: 4-Hydroxy-2-nitrobenzoic Acid in Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Hydroxy-2-nitrobenzoic acid as a key intermediate in the synthesis of azo dyes. The protocols outlined below are based on established methodologies for diazotization and coupling reactions, offering a framework for the development of novel colorants for various applications, including textiles and potentially as biologically active agents.
Introduction
This compound is a versatile aromatic compound containing hydroxyl, carboxylic acid, and nitro functional groups.[1] This unique combination of substituents makes it a valuable precursor in the synthesis of a variety of organic molecules, including pharmaceuticals and, notably, dyes.[2][3] In dye manufacturing, its derivatives can serve as coupling components in the formation of azo dyes, a major class of synthetic colorants known for their wide range of colors and good fastness properties.[3][4] The presence of the nitro group can be a precursor to an amino group, which is essential for forming the diazonium salt in azo dye synthesis.[3] Alternatively, the phenolic ring can act as a nucleophile in coupling reactions.
Application in Azo Dye Synthesis
Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. The general synthesis involves two main steps: diazotization of a primary aromatic amine and subsequent coupling of the resulting diazonium salt with a coupling component, such as a phenol or an aromatic amine.[5] this compound and its derivatives can be utilized in this process, typically as the coupling component.
The general reaction scheme involves the diazotization of a substituted aromatic amine, which is then reacted with this compound under alkaline conditions to yield the final azo dye. The specific substituents on the aromatic amine and the reaction conditions will determine the final color and properties of the dye.
Experimental Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes using a substituted aromatic amine and this compound as the coupling component.
Detailed Experimental Protocols
The following protocols are generalized procedures for the synthesis of azo dyes using a hydroxybenzoic acid derivative as the coupling component. These can be adapted for this compound.
Protocol 3.1: Synthesis of a Generic Azo Dye
This protocol is based on the synthesis of azo compounds from various aromatic amines and 4-hydroxybenzoic acid, which can be adapted for this compound.[5]
Materials:
-
Substituted aromatic amine (0.01 mole)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound (0.01 mole)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
Part A: Diazotization of Aromatic Amine
-
In a beaker, suspend the substituted aromatic amine (0.01 mole) in a mixture of 2.5 mL of concentrated HCl and 5 mL of water.
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (0.7 g, 0.01 mole) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension while maintaining the temperature between 0-5°C.[5]
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Part B: Coupling Reaction
-
In a separate beaker, dissolve this compound (0.01 mole) in a 10% aqueous solution of sodium hydroxide.
-
Cool this solution to 5-10°C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution dropwise to the alkaline solution of this compound with vigorous stirring.[5]
-
Maintain the temperature of the reaction mixture between 5-10°C.
-
A colored precipitate of the azo dye should form.
-
Continue stirring the mixture for an additional 20-40 minutes in the ice bath to ensure the completion of the coupling reaction.[5]
Part C: Isolation and Purification
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the solid product with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as 85% ethanol, to obtain the pure azo dye.[5]
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Protocol 3.2: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from 4-Amino-2-nitrobenzoic acid.[6]
Materials:
-
4-Amino-2-nitrobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Ice
-
Ethyl acetate
-
Saturated saline solution
Procedure:
-
Suspend 4-Amino-2-nitrobenzoic acid (9.895 g, 54.326 mmol) in 17 mL of water.
-
Slowly add 12 mL of concentrated sulfuric acid while stirring.
-
Cool the mixture in an ice bath and add an additional 10 mL of water.
-
Add 50 mL of crushed ice.
-
Dropwise, add a solution of sodium nitrite (4.124 g, 59.759 mmol) in 9 mL of water, keeping the temperature below 5°C.
-
Stir for 1.25 hours at 0°C.
-
Quench the reaction by adding 6 g of urea and stir for 10 minutes at 0°C, then filter.
-
Add the filtrate dropwise to a boiling mixture of 39 mL of concentrated sulfuric acid and 27 mL of water.
-
Reflux the reaction mixture for 3 hours and then cool to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, wash with saturated saline, filter, and concentrate.
-
Purify the product by column chromatography to yield this compound.[6]
Quantitative Data
The following table summarizes typical data that can be obtained for azo dyes synthesized using hydroxybenzoic acid derivatives. The exact values will vary depending on the specific reactants used.
| Property | Typical Value/Method | Reference |
| Yield | 50-90% | [7][8] |
| Melting Point | Determined by open capillary method | [5][7] |
| Purity | Checked by Thin Layer Chromatography (TLC) | [5] |
| Structure Elucidation | ||
| Infrared (IR) Spectroscopy | KBr pellet, characteristic peaks for functional groups | [5][7] |
| ¹H NMR Spectroscopy | In CDCl₃ or DMSO-d₆ with TMS as internal standard | [5][7] |
| Mass Spectrometry (MS) | To confirm molecular weight | [5] |
| UV-Visible Spectroscopy | To determine λmax in a suitable solvent | [7] |
Table 1: Summary of analytical techniques and expected data for characterization of synthesized azo dyes.
Potential Applications and Further Research
Azo dyes derived from hydroxybenzoic acids have shown a range of potential applications:
-
Textile Dyes: These dyes have been successfully applied to natural fibers such as cotton and jute.[7][8]
-
Biologically Active Compounds: Some azo compounds synthesized from 4-hydroxybenzoic acid have demonstrated significant antibacterial activity against human pathogens.[5] This suggests that dyes derived from this compound could be investigated for similar properties, which is of interest to drug development professionals.
-
Indicators: The color change of some azo dyes in response to pH variations makes them suitable as acid-base indicators.[4]
Further research could focus on:
-
Synthesizing a library of azo dyes using this compound with various aromatic amines to explore the resulting color palette.
-
Evaluating the dyeing performance of these novel dyes on different textile fibers, including fastness properties.
-
Screening the synthesized dyes for a broader range of biological activities, such as antifungal, antiviral, or anticancer properties.
Logical Relationship Diagram for Azo Dye Synthesis and Application
Caption: Logical flow from starting materials to the synthesis and potential applications of azo dyes derived from this compound.
References
Application Notes and Protocols: 4-Hydroxy-2-nitrobenzoic Acid as a Versatile Building Block for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-hydroxy-2-nitrobenzoic acid as a monomer for the synthesis of novel polymers with potential applications in drug delivery and biomedical fields. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a nitro group—offers a unique platform for creating a variety of polymer architectures.
Introduction
This compound is an aromatic compound featuring a carboxylic acid, a hydroxyl group, and an electron-withdrawing nitro group. This trifunctional nature makes it a highly versatile building block for the synthesis of specialty polymers. The aromatic backbone can impart rigidity and thermal stability to the polymer chain, while the hydroxyl and carboxylic acid groups are amenable to polycondensation reactions to form polyesters or polyethers. Furthermore, the nitro group can be chemically modified, for instance, by reduction to an amine, opening pathways to polyamides and other polymer classes. These polymers are of significant interest for advanced applications, including controlled drug release systems and high-performance plastics.[1][2]
Polymerization Strategies
Two primary strategies for the polymerization of this compound are presented:
-
Direct Polycondensation: Formation of polyesters through the reaction of the hydroxyl and carboxylic acid functional groups.
-
Two-Step Polymerization via Nitro Group Reduction: Reduction of the nitro group to an amine, followed by polycondensation to form polyamides.
The choice of strategy will dictate the final polymer structure and its corresponding properties.
Direct Polycondensation to Polyesters
This approach leverages the hydroxyl and carboxylic acid groups to form a polyester. The presence of the nitro group along the polymer backbone can be expected to influence the polymer's solubility, thermal properties, and potential for post-polymerization modification.
Experimental Protocol: Synthesis of Poly(4-hydroxy-2-nitrobenzoate)
This protocol is adapted from general melt polycondensation procedures for aromatic polyesters.[1]
Materials:
-
Antimony(III) oxide (catalyst)
-
High-purity nitrogen gas
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) (for solution polymerization alternative)
-
Anhydrous Pyridine (for solution polymerization alternative)
-
Triphenyl phosphite (for solution polymerization alternative)
Procedure (Melt Polycondensation):
-
Reactor Charging: In a polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, place the purified this compound and a catalytic amount of antimony(III) oxide (e.g., 200-300 ppm).
-
Inerting: Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen.
-
Stage 1 - Melt Polycondensation: Under a slow stream of nitrogen, heat the reactor to a temperature above the melting point of the monomer (e.g., 220-250°C). Water will be evolved as a byproduct of esterification and should be collected. Maintain this stage for 1-2 hours.
-
Stage 2 - High Vacuum Polycondensation: Gradually increase the temperature to 260-280°C while slowly applying a vacuum to <1 mmHg over 1 hour. This stage is crucial for removing the final traces of water and driving the polymerization to achieve a high molecular weight. The viscosity of the melt will increase significantly.
-
Polymer Recovery: After 2-3 hours under high vacuum, cool the reactor under nitrogen. The solid polymer can be recovered by carefully breaking it up or by dissolving it in a suitable solvent if soluble.
-
Purification: The polymer may be purified by dissolving it in an appropriate solvent and precipitating it in a non-solvent to remove unreacted monomer and catalyst residues.
Alternative Procedure (Solution Polycondensation):
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add 0.05 mol of dried this compound, 1.0 g of anhydrous LiCl, 50 mL of anhydrous NMP, and 15 mL of anhydrous pyridine.
-
Dissolution: Stir the mixture at room temperature until all solids have dissolved.
-
Polymerization Initiation: Add 0.055 mol of triphenyl phosphite to the solution.
-
Polycondensation: Heat the reaction mixture to 100°C and maintain this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a large excess of a non-solvent (e.g., methanol) to precipitate the polymer.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum at 60-80°C.
Data Presentation: Expected Polymer Properties
| Property | Expected Value/Range |
| Appearance | Yellow to brown solid |
| Solubility | Potentially soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) |
| Thermal Stability (TGA) | Decomposition temperature > 300°C |
| Glass Transition Temp. (DSC) | 150 - 250°C |
Note: These are estimated values and will depend on the achieved molecular weight and polydispersity.
Two-Step Polymerization via Nitro Group Reduction
This strategy involves the initial reduction of the nitro group to an amine, yielding 4-hydroxy-2-aminobenzoic acid. This monomer can then undergo self-polycondensation to form an aromatic polyamide. Aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical properties.[1]
Experimental Protocol: Synthesis of 4-Hydroxy-2-aminobenzoic Acid
This protocol is based on a standard catalytic hydrogenation procedure.[1]
Materials:
-
This compound
-
Methanol (reagent grade)
-
Palladium on activated charcoal (10% Pd/C)
-
Hydrogen gas
-
Nitrogen gas
-
High-pressure autoclave or hydrogenation vessel
-
Filtration apparatus (e.g., Büchner funnel with Celite)
Procedure:
-
Reactor Charging: In a high-pressure autoclave, dissolve 1.0 mole of this compound in 1.2 L of methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 4g of 10% Pd/C catalyst to the solution.
-
Inerting the System: Seal the autoclave and purge the system with nitrogen gas three times to remove any oxygen.
-
Hydrogenation: Purge the system with hydrogen gas three times. Pressurize the autoclave with hydrogen to 0.7 MPa (approximately 100 psi).
-
Reaction: Begin stirring the mixture at a rate of 250 rpm and heat the reactor to 60°C. Maintain these conditions for 10 hours.
-
Catalyst Removal: After cooling and venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Product Isolation: Remove the methanol from the filtrate under reduced pressure to obtain the crude 4-hydroxy-2-aminobenzoic acid.
-
Recrystallization: Recrystallize the product from hot water or another suitable solvent to achieve high purity.
Experimental Protocol: Self-Polycondensation of 4-Hydroxy-2-aminobenzoic Acid to Polyamide
Procedure (Solution Polycondensation):
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add 0.05 mol of dried 4-hydroxy-2-aminobenzoic acid, 1.0 g of anhydrous LiCl, 50 mL of anhydrous NMP, and 15 mL of anhydrous pyridine.
-
Dissolution: Stir the mixture at room temperature until all solids have dissolved.
-
Polymerization Initiation: Add 0.055 mol of triphenyl phosphite to the solution.
-
Polycondensation: Heat the reaction mixture to 100°C and maintain this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere.
-
Polymer Precipitation and Purification: Follow steps 5 and 6 from the solution polycondensation protocol for polyesters.
Applications in Drug Delivery
Polymers derived from this compound are promising candidates for various drug delivery applications.[5] The aromatic backbone provides a hydrophobic domain, while the functional groups can be tailored to control drug loading and release.
-
Biodegradable Polyesters: The ester linkages in the polyester backbone are susceptible to hydrolysis, making these polymers potentially biodegradable and suitable for implantable drug depots or controlled-release formulations.
-
Stimuli-Responsive Polymers: The nitro group could potentially be used as a handle for creating hypoxia-responsive polymers. In the low-oxygen environment of solid tumors, the nitro group can be enzymatically reduced, leading to a change in polymer properties and subsequent drug release.
-
Polymer-Drug Conjugates: The carboxylic acid or hydroxyl groups can be used to covalently attach drug molecules, forming polymer-drug conjugates with potentially improved pharmacokinetics and targeted delivery.[5]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Polymerization strategies for this compound.
Caption: Experimental workflow for polyester synthesis via melt polycondensation.
Caption: Potential drug delivery applications of the synthesized polymers.
References
Application Notes and Protocols for the Analytical Detection of 4-Hydroxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 4-Hydroxy-2-nitrobenzoic acid across various analytical platforms. The methodologies outlined are essential for purity assessment, metabolite identification, and pharmacokinetic studies in drug development and research.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC coupled with UV detection is a robust and widely used technique for the analysis of polar aromatic compounds like this compound. This method offers excellent reproducibility and sensitivity for routine quality control and quantitative analysis.
Application Note:
This protocol is adapted from a validated method for the closely related isomer, 4-hydroxybenzoic acid, and is suitable for the quantification of this compound in pharmaceutical formulations and biological matrices.[1][2] The method is stability-indicating, capable of separating the analyte from its potential degradation products and related substances.[3]
Experimental Protocol:
a) Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
-
This compound reference standard.
b) Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: Determined by UV scan of a standard solution; likely around 230-270 nm based on related nitrobenzoic and hydroxybenzoic acids.[1][4]
-
Elution Mode: Gradient elution is recommended for complex samples to ensure separation from impurities. A typical gradient might be:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
c) Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution of 100 µg/mL.[2]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.5 - 10 µg/mL).[1]
-
Sample Preparation:
-
Pharmaceutical Formulation: Accurately weigh a portion of the formulation, dissolve it in the diluent, sonicate to ensure complete dissolution, and dilute to a final concentration within the calibration range.[2]
-
Biological Matrix (e.g., Plasma): Sample preparation will require an extraction step such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.[5][6] (See Section 5 for detailed extraction protocols).
-
d) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Based on 4-hydroxybenzoic acid):
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 4.0 µg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | ~0.1 µg/mL | [2] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | [2] |
| Accuracy (% Recovery) | 94.6 - 107.2% | [1][2] |
| Precision (%RSD) | < 2% | [1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity, making it an excellent tool for the identification and quantification of this compound, especially in complex matrices. A derivatization step is necessary to increase the volatility of this polar compound.[7]
Application Note:
This protocol describes the analysis of this compound using GC-MS after trimethylsilyl (TMS) derivatization. This method is particularly useful for trace-level detection in environmental and biological samples.[8]
Experimental Protocol:
a) Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]
-
Anhydrous solvent (e.g., pyridine, acetonitrile).[9]
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog or another substituted benzoic acid).
b) Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix using an appropriate technique (see Section 5).
-
Drying: Evaporate the solvent from the extract to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water and protic solvents.[9]
-
Derivatization:
c) GC-MS Conditions:
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (for trace analysis).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the TMS-derivatized analyte. Full scan mode can be used for qualitative identification.
-
d) Data Analysis:
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Quantitative Data Summary (Estimated from related compounds):
| Parameter | Expected Value | Reference |
| Linearity Range | 0.05 - 50 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | |
| Accuracy (% Recovery) | 80 - 110% | |
| Precision (%RSD) | < 15% |
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in simple matrices, such as pure substance analysis or in simple formulations without interfering substances.
Application Note:
This method relies on the inherent UV absorbance of the aromatic and nitro functional groups in the molecule. The procedure involves measuring the absorbance of a solution at the wavelength of maximum absorption (λmax) and relating it to the concentration using the Beer-Lambert law. This technique is best suited for screening and quality control where the sample matrix is well-defined.[11]
Experimental Protocol:
a) Instrumentation and Materials:
-
UV-Vis spectrophotometer with quartz cuvettes (1 cm path length).
-
Solvent: A suitable solvent in which the analyte is soluble and stable, and which is transparent in the UV region of interest (e.g., ethanol, methanol, or a buffered aqueous solution).
-
This compound reference standard.
b) Method Development:
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Construct Calibration Curve:
-
Prepare a stock solution of the reference standard.
-
Create a series of dilutions to generate at least five calibration standards of known concentrations.[11]
-
Measure the absorbance of each standard at the determined λmax, using the solvent as a blank.
-
Plot absorbance versus concentration to create a calibration curve.
-
c) Sample Analysis:
-
Prepare the sample solution in the same solvent used for the standards, ensuring the final concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.
Quantitative Data Summary (Estimated from related compounds):
| Parameter | Expected Value | Reference |
| Linearity Range | 1 - 20 µg/mL | [11] |
| Correlation Coefficient (r²) | > 0.998 | [11] |
| Limit of Detection (LOD) | ~0.2 µg/mL | [12] |
| Limit of Quantification (LOQ) | ~0.6 µg/mL | [12] |
| Accuracy (% Recovery) | 98 - 102% | [11] |
| Precision (%RSD) | < 2% | [11] |
Electrochemical Detection
Electrochemical methods, such as voltammetry, offer a highly sensitive, rapid, and low-cost alternative for the detection of electroactive compounds like this compound. The nitro group is readily reducible, providing a distinct electrochemical signal.
Application Note:
This protocol describes a general approach for the determination of this compound using differential pulse voltammetry (DPV) at a modified glassy carbon electrode (GCE). Modification of the electrode surface with nanomaterials can significantly enhance the sensitivity and selectivity of the measurement.[13][14]
Experimental Protocol:
a) Instrumentation and Materials:
-
Potentiostat with a three-electrode cell (working, reference, and counter electrodes).
-
Working Electrode: Glassy Carbon Electrode (GCE), which may be modified (e.g., with graphene or carbon nanotubes).
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Supporting Electrolyte: A suitable buffer solution, such as phosphate or Britton-Robinson buffer, to control the pH.
-
This compound reference standard.
b) Measurement Procedure:
-
Electrode Preparation: Polish the GCE with alumina slurry, sonicate in deionized water and ethanol, and dry before use. If using a modified electrode, follow the specific modification protocol.
-
Optimization: Optimize experimental parameters such as supporting electrolyte pH, accumulation potential, and accumulation time to achieve the best signal-to-noise ratio.
-
Analysis:
-
Place the supporting electrolyte in the electrochemical cell and run a blank DPV scan.
-
Add a known volume of the standard or sample solution to the cell.
-
Apply an accumulation potential for a set time with stirring.
-
Stop stirring and allow the solution to become quiescent.
-
Scan the potential in the negative direction to record the reduction peak of the nitro group.
-
-
Quantification: Use the standard addition method for quantification in complex matrices to compensate for matrix effects. Alternatively, a calibration curve can be constructed in the supporting electrolyte.
Quantitative Data Summary (Based on related nitroaromatic compounds):
| Parameter | Expected Value | Reference |
| Linearity Range | 0.05 - 50 µM | [13] |
| Correlation Coefficient (r²) | > 0.99 | [13] |
| Limit of Detection (LOD) | ~10 - 20 nM | [13] |
| Limit of Quantification (LOQ) | ~30 - 60 nM | [13] |
| Accuracy (% Recovery) | 95 - 105% | [15] |
| Precision (%RSD) | < 5% | [13] |
Sample Preparation Protocols
Effective sample preparation is critical for accurate and reliable analysis, especially in complex matrices.
Protocol 5.1: Solid-Phase Extraction (SPE) from Plasma
Application: For cleaning and concentrating the analyte from biological fluids prior to HPLC or GC-MS analysis.[5][6]
-
Pre-treatment: To 500 µL of plasma, add an internal standard. Precipitate proteins by adding 1 mL of acidified acetonitrile, vortex, and centrifuge.[16]
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[16]
-
Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Final Step: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis or proceed with derivatization for GC-MS.[16]
Protocol 5.2: Liquid-Liquid Extraction (LLE) from Water
Application: For extracting the analyte from aqueous environmental samples.[17][18]
-
pH Adjustment: Take 10 mL of the water sample and acidify to pH 2-3 with hydrochloric acid to ensure the analyte is in its protonated, less polar form.
-
Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Cap and shake vigorously for 2 minutes.[18]
-
Phase Separation: Allow the layers to separate. Collect the organic layer.
-
Repeat: Perform the extraction two more times with fresh solvent and combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to a small volume or to dryness. Reconstitute in a suitable solvent for analysis.[18]
Visualizations
General Analytical Workflow
Caption: General workflow for the analysis of this compound.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical technique.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijbpas.com [ijbpas.com]
- 12. Development and validation of UV-Visible spectrophotometric baseline manipulation methodology for simultaneous analysis of drotraverine and etoricoxib in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid- Liquid Extraction – Oriental Journal of Chemistry [orientjchem.org]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for 4-Hydroxy-2-nitrobenzoic Acid in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4-Hydroxy-2-nitrobenzoic acid, a versatile chemical compound, in various experimental contexts relevant to research and drug development. The following sections detail its application as a chemical synthesis precursor, a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, and as a potential enzyme inhibitor and antibacterial agent in biochemical assays.
Chemical Synthesis: A Versatile Precursor
This compound serves as a valuable starting material in organic synthesis, particularly for the production of aminated derivatives, which are key components in many pharmaceutical compounds.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the diazotization of 4-amino-2-nitrobenzoic acid followed by hydrolysis.[1]
Protocol:
-
Diazotization:
-
Suspend 9.90 g (54.3 mmol) of 4-amino-2-nitrobenzoic acid in 17 mL of water.
-
Slowly add 12 mL of concentrated sulfuric acid while stirring to form a homogenous solution.
-
Cool the mixture in an ice bath and add 10 mL of water to improve stirring.
-
Add 50 mL of crushed ice.
-
Slowly add a solution of 4.12 g (59.8 mmol) of sodium nitrite in 9 mL of water, ensuring the temperature remains below 5°C.
-
Continue stirring at 0°C for 1.25 hours.
-
-
Hydrolysis and Purification:
-
Quench the reaction by adding 6 g of urea and stir for 10 minutes at 0°C.
-
Filter the mixture.
-
Add the filtrate dropwise to a boiling mixture of 39 mL of concentrated sulfuric acid and 27 mL of water.
-
Reflux the reaction mixture for 3 hours and then cool to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, wash with saturated saline solution, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield this compound.[1]
-
Synthesis of 4-Amino-2-hydroxybenzoic Acid (PAS)
This compound is a key intermediate in the synthesis of 4-Amino-2-hydroxybenzoic acid (p-aminosalicylic acid, PAS), a drug used in the treatment of tuberculosis. The process involves the reduction of the nitro group.
Workflow for the Synthesis of 4-Amino-2-hydroxybenzoic Acid:
Application in Mass Spectrometry: MALDI Matrix
While direct protocols for this compound as a MALDI matrix are not widely published, its isomer, 3-Hydroxy-4-nitrobenzoic acid, has been successfully used to improve peptide sequencing via in-source decay.[2] This suggests that this compound is a promising candidate for similar applications. The following is a general protocol adapted from standard MALDI matrix preparation procedures.
Protocol for MALDI-MS using this compound Matrix:
-
Matrix Solution Preparation:
-
Prepare a saturated solution of this compound in a solvent mixture of 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Vortex the solution vigorously.
-
Centrifuge the solution to pellet any undissolved solid and use the supernatant for experiments.
-
-
Sample Preparation (Dried Droplet Method):
-
Mix the analyte sample (e.g., peptide or protein digest) with the matrix solution in a 1:1 ratio (v/v).
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry at room temperature, allowing co-crystallization of the matrix and analyte.
-
-
Data Acquisition:
-
Insert the MALDI plate into the mass spectrometer.
-
Acquire mass spectra in the desired mass range.
-
Table 1: Common MALDI Matrices and their Applications
| Matrix | Abbreviation | Primary Applications |
| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides and small proteins (<30 kDa) |
| Sinapinic acid | SA | Proteins (>10 kDa) |
| 2,5-Dihydroxybenzoic acid | DHB | Peptides, proteins, glycoproteins |
| 3-Hydroxy-4-nitrobenzoic acid | 3H4NBA | Peptides (promotes in-source decay) |
| This compound | 4H2NBA | Potential for peptides and small molecules |
Biochemical Assays: Investigating Biological Activity
Derivatives of hydroxybenzoic acids have shown a range of biological activities, including enzyme inhibition and antibacterial effects.[3][4] this compound can be screened for similar properties using established assay formats.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted to screen this compound against various enzymes. The example of carbonic anhydrase inhibition is provided.
Workflow for a General Enzyme Inhibition Assay:
Protocol: Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase (CA) using 4-nitrophenyl acetate (NPA) as a substrate.[5]
-
Reagent Preparation:
-
Buffer: 20 mM HEPES-Tris, pH 7.4.
-
Enzyme: 0.1 mg/mL purified bovine carbonic anhydrase II in deionized water.
-
Substrate: 0.7 mM 4-nitrophenyl acetate in ethanol.
-
Inhibitor: Prepare a stock solution of this compound in DMSO and create serial dilutions. Acetazolamide can be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of HEPES-Tris buffer to each well.
-
Add 20 µL of the inhibitor solution (or DMSO for control).
-
Add 20 µL of the enzyme solution.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Monitor the formation of 4-nitrophenol by measuring the absorbance at 400 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Table 2: Example Data for Enzyme Inhibition Assay
| Inhibitor Concentration (µM) | Absorbance Rate (mAU/min) | % Inhibition |
| 0 (Control) | 100.0 | 0 |
| 1 | 85.2 | 14.8 |
| 10 | 52.1 | 47.9 |
| 50 | 25.8 | 74.2 |
| 100 | 10.5 | 89.5 |
Antibacterial Susceptibility Testing
The antibacterial potential of this compound can be assessed using methods such as the agar well diffusion assay.[6]
Protocol: Agar Well Diffusion Assay
-
Media and Inoculum Preparation:
-
Prepare and sterilize Mueller-Hinton Agar (MHA) and pour into petri dishes.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Evenly swab the MHA plates with the bacterial suspension.
-
-
Assay Procedure:
-
Aseptically create wells (e.g., 6 mm diameter) in the seeded agar.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 100 µL) of each concentration to the wells.
-
Include a solvent control (negative control) and a standard antibiotic (positive control).
-
-
Incubation and Data Analysis:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well.
-
Table 3: Example Data for Antibacterial Susceptibility Testing
| Test Compound Concentration (mg/mL) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |
| 0.5 | 8 | 10 |
| 1.0 | 12 | 14 |
| 2.0 | 16 | 18 |
| Positive Control (e.g., Ciprofloxacin) | 25 | 28 |
| Negative Control (Solvent) | 0 | 0 |
These protocols provide a foundation for utilizing this compound in a variety of research and development applications. Researchers are encouraged to optimize these methods for their specific experimental systems.
References
The Pivotal Role of 4-Hydroxy-2-nitrobenzoic Acid in the Genesis of Novel Heterocyclic Scaffolds
For Immediate Release
[City, State] – [Date] – 4-Hydroxy-2-nitrobenzoic acid is emerging as a versatile and crucial starting material in the synthesis of a diverse array of heterocyclic compounds, which are of significant interest to researchers, scientists, and drug development professionals. Its unique substitution pattern allows for the strategic construction of complex molecular architectures, paving the way for the discovery of new therapeutic agents and functional materials. This application note provides a detailed overview of its synthetic applications, complete with experimental protocols and quantitative data, to empower researchers in their quest for novel molecular entities.
The primary utility of this compound in heterocyclic synthesis lies in its transformation into the key intermediate, 2-amino-4-hydroxybenzoic acid. The presence of the nitro group allows for its selective reduction to an amino group, which, in concert with the adjacent carboxylic acid and the hydroxyl group on the aromatic ring, provides the necessary functionalities for cyclization reactions. This two-step approach offers a reliable pathway to valuable heterocyclic systems such as benzoxazinones and quinazolinediones.
Synthetic Pathways and Methodologies
The journey from this compound to complex heterocyclic structures predominantly involves two key transformations: the reduction of the nitro group and the subsequent cyclization of the resulting 2-amino-4-hydroxybenzoic acid.
A general workflow for the utilization of this compound in heterocyclic synthesis is depicted below:
Figure 1. General synthetic workflow from this compound to heterocyclic compounds.
From Nitro Precursor to Amino Intermediate: A Critical Reduction Step
The conversion of this compound to 2-amino-4-hydroxybenzoic acid is a critical first step. Various reduction methods can be employed, with catalytic hydrogenation and chemical reduction being the most common. The choice of method often depends on the desired scale, available equipment, and safety considerations.
Table 1: Comparison of Reduction Methods for Nitrobenzoic Acids
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Catalytic Hydrogenation | Pd/C | Ethanol/Water | Room Temperature | >90 | Adapted from similar reductions[1] |
| Chemical Reduction | Hydrazine Hydrate/Raney-Ni | Methanol/Ethanol | 40-110 | High | [2] |
| Chemical Reduction | Tin(II) Chloride | Ethanol/HCl | Reflux | Good | Adapted from similar reductions[1] |
Experimental Protocol 1: Synthesis of 2-Amino-4-hydroxybenzoic Acid
This protocol is adapted from established methods for the reduction of nitrobenzoic acids and is a crucial first step for subsequent heterocyclic synthesis.[1][2]
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Raney-Nickel (slurry in water)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in methanol.
-
Carefully add a catalytic amount of Raney-Nickel slurry to the solution.
-
Heat the mixture to reflux (approximately 65 °C).
-
Slowly add hydrazine hydrate dropwise to the refluxing mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue refluxing for an additional 2-3 hours or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the Raney-Nickel catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in a minimum amount of water and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-4-hydroxybenzoic acid.
Application in the Synthesis of Benzoxazinones
2-Amino-4-hydroxybenzoic acid serves as an excellent precursor for the synthesis of 7-hydroxy-4H-3,1-benzoxazin-4-ones. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The cyclization is typically achieved by reacting the amino acid with an appropriate acid chloride or anhydride.
Figure 2. Synthesis of 7-hydroxy-2-substituted-4H-3,1-benzoxazin-4-ones.
A particularly efficient and environmentally friendly method for this transformation is through mechanochemical synthesis, which minimizes solvent use and often leads to high yields in short reaction times.[3]
Table 2: Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones via Mechanochemistry
| N-Substituted Anthranilic Acid Derivative | Acylating Agent | Yield (%) | Reaction Time (min) | Reference |
| N-Benzoylanthranilic acid | TCT/PPh₃ | 91 | 1-2 | [3] |
| N-(4-Chlorobenzoyl)anthranilic acid | TCT/PPh₃ | 85 | 1-2 | [3] |
| N-(4-Methylbenzoyl)anthranilic acid | TCT/PPh₃ | 95 | 1-2 | [3] |
TCT = 2,4,6-Trichloro-1,3,5-triazine; PPh₃ = Triphenylphosphine. Data adapted for illustrative purposes based on the synthesis from N-substituted anthranilic acids.
Experimental Protocol 2: Mechanochemical Synthesis of a 7-Hydroxy-2-substituted-4H-3,1-benzoxazin-4-one
This protocol is based on the general method for the synthesis of benzoxazinones from N-substituted anthranilic acids and can be adapted for 2-amino-4-hydroxybenzoic acid following N-acylation.[3][4]
Materials:
-
N-Acyl-2-amino-4-hydroxybenzoic acid (prepared by reacting 2-amino-4-hydroxybenzoic acid with the desired acid chloride or anhydride)
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate
-
A mortar and pestle or a ball mill
Procedure:
-
In a mortar, combine the N-acyl-2-amino-4-hydroxybenzoic acid (1 mmol), TCT (0.4 mmol), PPh₃ (0.1 mmol), and Na₂CO₃ (2 mmol).
-
Add a few drops of ethyl acetate to facilitate grinding (solvent-assisted grinding).
-
Grind the mixture vigorously with a pestle for 1-2 minutes. The progress of the reaction can be monitored by TLC.
-
Upon completion, add water to the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 7-hydroxy-2-substituted-4H-3,1-benzoxazin-4-one.
Conclusion
This compound is a valuable and underutilized precursor for the synthesis of a variety of heterocyclic compounds. Through a straightforward reduction and subsequent cyclization, it provides access to scaffolds such as 7-hydroxybenzoxazinones, which are of high interest in medicinal and materials chemistry. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this versatile starting material in the development of novel and functional molecules. The adoption of green chemistry principles, such as mechanochemical synthesis, further enhances the appeal of this synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 3. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Nitration of 4-Hydroxybenzoic Acid
Welcome to the technical support center for the nitration of 4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this common but sometimes challenging electrophilic aromatic substitution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate your synthesis successfully.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of 4-hydroxybenzoic acid, linking them to potential causes and offering corrective actions.
| Issue/Observation | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| Low yield of 3-nitro-4-hydroxybenzoic acid | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Over-nitration: Formation of dinitro-products due to harsh conditions.[1] 3. Decarboxylation: Loss of the carboxyl group at elevated temperatures, leading to nitrophenols.[1][2] 4. Sub-optimal Nitrating Agent Concentration: Nitric acid concentration is too high or too low. | 1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. 2. Strict Temperature Control: Maintain the reaction temperature within the optimal range (e.g., 20-40°C) to minimize side reactions like dinitration and decarboxylation.[3][4] 3. Controlled Addition of Nitric Acid: Add the nitric acid dropwise to the substrate solution to manage the exothermic reaction and maintain temperature.[4] 4. Use Appropriate Acid Concentration: Employ nitric acid within the 30-62% concentration range for optimal results.[1] |
| Formation of multiple products / Impure product | 1. Poor Regioselectivity: Reaction conditions favoring the formation of other isomers. 2. Dinitration: High temperatures or excess nitrating agent can lead to the formation of dinitro-hydroxybenzoic acid.[1] 3. Formation of Nitrophenols: Decarboxylation followed by nitration results in unwanted byproducts.[1] | 1. Optimize Temperature: Lowering the reaction temperature can improve regioselectivity and reduce the rate of side reactions.[4] 2. Stoichiometric Control: Use a controlled molar excess of the nitrating agent to limit over-nitration.[5] 3. Purification: If a mixture is obtained, recrystallization from a suitable solvent (e.g., dilute ethanol) is often effective for isolating the desired 3-nitro isomer.[4] |
| Dark brown or black reaction mixture | 1. Oxidative Side Reactions: Oxidation of the phenol group by nitric acid, especially at higher concentrations or temperatures. 2. Decomposition: High reaction temperatures can cause decomposition of the starting material or product, leading to charring.[6] | 1. Maintain Low Temperature: Strictly control the temperature, keeping it in the lower end of the recommended range.[6] 2. Control Rate of Addition: A slow, controlled addition of nitric acid can prevent localized overheating and subsequent decomposition.[4] 3. Use of Scavengers (Optional): In some nitration reactions, adding a small amount of urea can scavenge excess nitrous acid (formed from nitric acid decomposition) and prevent oxidative side reactions.[6] |
| Product is difficult to purify or crystallize | 1. Presence of Oily Byproducts: Isomeric or dinitrated impurities can hinder crystallization.[6] 2. Incomplete Removal of Acids: Residual nitric or sulfuric acid from the workup can prevent solidification.[6] | 1. Thorough Washing: After quenching the reaction with ice water, ensure the precipitate is washed thoroughly with cold water until the washings are neutral to remove residual acids.[1][6] 2. Recrystallization: If the product remains oily, attempt recrystallization from a different solvent system. A mixed solvent system (e.g., ethanol/water) may be effective.[6] 3. Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary to separate the desired product from the various byproducts.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the mononitration of 4-hydroxybenzoic acid and why? A1: The primary product is 3-nitro-4-hydroxybenzoic acid . This is due to the competing directing effects of the two functional groups. The hydroxyl (-OH) group is a strongly activating ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (positions 3 and 5). Position 3 is favored, resulting in the main product.[2][7]
Q2: What are the most critical parameters to control during this reaction? A2: The two most critical parameters are temperature and the concentration of nitric acid .
-
Temperature: Elevated temperatures (> 60°C) can significantly increase the rate of side reactions, including dinitration and oxidative decomposition, which lowers the yield and purity of the desired product.[1][8][9]
-
Nitric Acid Concentration: A concentration range of 30% to 62% is reported to give high yields and purity.[1] Using fuming nitric acid or a highly concentrated nitrating mixture (HNO₃/H₂SO₄) can lead to over-nitration and oxidation.[1]
Q3: What are the primary side reactions to be aware of? A3: The main side reactions include:
-
Over-nitration: The initial product can be further nitrated to form dinitro-derivatives, especially under harsh conditions.[1]
-
Decarboxylation: At higher temperatures, the carboxylic acid group can be lost, forming p-nitrophenol or other polynitrophenols after nitration.[1][2]
-
Oxidation: The electron-rich phenol ring is susceptible to oxidation by nitric acid, which can lead to the formation of dark-colored, tarry byproducts.[6]
Q4: Why is a mixture of nitric and sulfuric acid sometimes used for nitration, and is it necessary here? A4: A mixture of concentrated sulfuric acid and nitric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[9][10] Sulfuric acid acts as a catalyst by protonating nitric acid. However, for an activated ring like 4-hydroxybenzoic acid, nitric acid alone (often in an aqueous solution) is typically sufficient to achieve nitration, and the use of strong sulfuric acid can increase the risk of side reactions.[1][3]
Q5: How can I confirm the identity and purity of my synthesized 3-nitro-4-hydroxybenzoic acid? A5: The identity and purity of the final product can be confirmed using various analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (around 182-183°C) indicates a high degree of purity.[11][12]
-
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure of the compound.
-
Chromatography: Thin Layer Chromatography (TLC) can be used to assess the purity and compare the product to the starting material.
Quantitative Data Summary
The following table summarizes reaction conditions from various sources to illustrate the impact on yield and purity.
| Starting Material | Nitrating Agent | Temperature (°C) | Solvent | Yield (%) | Purity/Notes | Reference |
| 4-hydroxybenzoic acid alkyl ester | 30-62% Nitric Acid | 0 - 60 (pref. 20-30) | None (neat) | Excellent | >99% pure product, free of byproducts | [1] |
| 4-hydroxybenzoic acid | 25-35% Nitric Acid | 20 - 40 | Water | High | High purity, no byproducts formed | [3] |
| 4-chloro-3-nitromethylbenzoate (hydrolysis step) | NaOH, then HCl | 95 | Water | 91% | m.p. 182-183°C | [11] |
| 4-chloro-3-nitrobenzoic acid (hydrolysis step) | NaOH, then HCl | 100 (reflux) | Water | 90% | m.p. 182-183°C | [12] |
Experimental Protocols
Key Experiment: Synthesis of 3-Nitro-4-hydroxybenzoic Acid
This protocol is a generalized procedure based on established methods that prioritize yield and purity by controlling reaction conditions.[1][3]
Materials:
-
4-hydroxybenzoic acid
-
Nitric acid (e.g., 62% solution)
-
Ice
-
Distilled water
Procedure:
-
Preparation of the Substrate: In a flask suitable for the reaction scale, prepare a solution or suspension of 4-hydroxybenzoic acid. One method involves using finely divided 4-hydroxybenzoic acid in water to ensure a homogenous reaction.[3] An alternative for esters is to use the starting material directly.[1]
-
Cooling: Cool the reaction flask in an ice-water bath to bring the initial temperature down. Prepare to maintain the temperature between 20-30°C during the addition of nitric acid.[1]
-
Nitration Reaction: Add the nitric acid solution dropwise to the stirred substrate mixture. The rate of addition must be carefully controlled to maintain the reaction temperature within the target range of 20-30°C. Use external cooling as necessary.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional hour while maintaining the temperature. Monitor the reaction's progress using TLC if desired.
-
Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water with vigorous stirring. The product, 3-nitro-4-hydroxybenzoic acid, should precipitate as a solid.[1]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold distilled water until the filtrate is neutral. This step is critical to remove any residual acid.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 60°C) to obtain the final 3-nitro-4-hydroxybenzoic acid.[1]
Visualizations
Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.
Caption: Experimental workflow for the nitration of 4-hydroxybenzoic acid.
References
- 1. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
- 2. chemcess.com [chemcess.com]
- 3. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ochem.weebly.com [ochem.weebly.com]
- 9. fvs.com.py [fvs.com.py]
- 10. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 11. data.epo.org [data.epo.org]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Purification of 4-Hydroxy-2-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4-Hydroxy-2-nitrobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
Issue 1: Low Yield of Purified Product
| Potential Cause | Recommended Solution(s) |
| Incomplete initial synthesis | Before purification, ensure the synthesis of this compound has gone to completion. Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. |
| Product loss during workup | The compound may have some solubility in aqueous and organic washes during extraction. Minimize the number of extraction and transfer steps. Ensure the pH is correctly adjusted to precipitate the acid fully before filtration. |
| Suboptimal recrystallization solvent | The chosen solvent may be too good at dissolving the product even at low temperatures. Test a range of solvents or solvent mixtures to find one where the compound has high solubility at high temperatures and low solubility at low temperatures. |
| Premature crystallization | During hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel. Preheat the filtration apparatus (funnel and receiving flask) to prevent this. |
| Adsorption onto activated charcoal | If using activated charcoal for decolorization, an excessive amount can adsorb the desired product. Use the minimum amount necessary and consider performing a small-scale trial first. |
Issue 2: Impure Product After Purification
| Potential Cause | Recommended Solution(s) |
| Presence of isomeric impurities | The nitration of 4-hydroxybenzoic acid can lead to the formation of isomers, such as 3-nitro-4-hydroxybenzoic acid, which can be difficult to separate. Optimize the nitration reaction conditions (e.g., temperature, nitrating agent) to minimize isomer formation. For purification, meticulous column chromatography or fractional recrystallization may be necessary. |
| Polynitro byproducts | Over-nitration can lead to the formation of dinitro- or trinitro- derivatives. Careful control of the stoichiometry of the nitrating agent and reaction time is crucial. These highly polar impurities can often be separated by column chromatography. |
| Decarboxylation products | Nitrobenzoic acids can be susceptible to decarboxylation, especially at elevated temperatures. Avoid excessive heat during purification steps like solvent evaporation. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. |
| Residual starting material | Unreacted 4-hydroxybenzoic acid may be present. Monitor the reaction completion by TLC or HPLC. An acid-base extraction can be effective in separating the more acidic starting material from the product. |
| Colored impurities | The product may appear discolored (e.g., yellow or brown) due to trace impurities. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb these impurities before filtering. |
Issue 3: "Oiling Out" During Recrystallization
"Oiling out" is a phenomenon where the compound separates from the solution as a liquid oil rather than solid crystals.
| Potential Cause | Recommended Solution(s) |
| High concentration of impurities | Impurities can lower the melting point of the mixture, leading to the formation of an oil. Consider a preliminary purification step like a simple filtration or a quick column chromatography run to remove gross impurities before recrystallization. |
| Solution is too concentrated | If the solution is supersaturated to a very high degree, the compound may not have time to form an ordered crystal lattice. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool more slowly. |
| Cooling rate is too fast | Rapid cooling does not allow sufficient time for crystal nucleation and growth. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Inappropriate solvent | The chosen solvent may not be ideal for crystallization. Experiment with different solvents or a mixed solvent system. For nitrobenzoic acids, an ethanol/water mixture is often effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for purifying crude this compound are recrystallization and column chromatography. Acid-base extraction can also be used as a preliminary purification step to remove non-acidic impurities.
Q2: How do I select a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this compound, which is a polar molecule, polar solvents are generally good candidates. Based on the solubility of structurally similar compounds, good starting points for solvent screening include:
-
Water
-
Ethanol
-
Methanol
-
Mixtures of ethanol and water
It is recommended to perform small-scale solubility tests with the crude material to determine the optimal solvent or solvent system.
Q3: My this compound is still colored after recrystallization. What can I do?
A3: A persistent color is often due to highly colored impurities. You can try treating the hot solution with a small amount of activated charcoal during the recrystallization process. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.
Q4: I am having trouble separating this compound from an impurity by column chromatography. What can I do to improve the separation?
A4: To improve separation in column chromatography, you can try the following:
-
Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test various solvent systems (eluents) of different polarities. A common starting point for nitrobenzoic acids is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.
-
Use a gradient elution: Instead of a single eluent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the chromatography run (gradient elution). This can help to separate compounds with similar polarities.
-
Change the stationary phase: If silica gel is not providing adequate separation, consider using a different adsorbent like alumina or a reverse-phase C18 silica.
-
Adjust the pH: For acidic compounds like this compound, adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase can sometimes improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.
Q5: How can I assess the purity of my final product?
A5: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be lower and have a broader range. The reported melting point for this compound is around 230 °C with decomposition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining purity. For nitrobenzoic acids, a reverse-phase C18 column is often used. The mobile phase typically consists of a buffered aqueous solution and an organic solvent like acetonitrile or methanol. Adjusting the pH of the aqueous component is often necessary to achieve good peak shape.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of a suitable hot solvent (e.g., ethanol-water mixture) required to dissolve it completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a moderate temperature.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel containing the sample onto the top of the packed column.
-
Elution: Start the elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A typical gradient could be a stepwise increase in the percentage of ethyl acetate in hexane. One documented elution sequence is ethyl acetate, followed by 20% methanol/ethyl acetate, 10% methanol/chloroform, and finally 60% ethyl acetate/hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common recrystallization problems.
stability of 4-Hydroxy-2-nitrobenzoic acid under experimental conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Hydroxy-2-nitrobenzoic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound, like many nitroaromatic compounds, should be handled with care. It is a solid that is incompatible with strong oxidizing agents and strong bases.[1] It is recommended to store the compound in a cool, well-ventilated area, away from heat sources and incompatible materials.[2][3] All chemical containers should be clearly and appropriately labeled.[3]
Q2: What are the expected degradation pathways for this compound?
A2: Based on the chemical structure and data from similar nitroaromatic compounds, this compound is susceptible to degradation via several pathways, including thermal decomposition, photolysis, and potentially hydrolysis under certain pH conditions. The primary degradation pathways are expected to be decarboxylation (loss of CO2) and denitration (loss of the NO2 group).[4] The electron-withdrawing nature of the nitro group generally makes the aromatic ring more resistant to oxidative degradation.[5][6]
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for the analysis of nitrobenzoic acid isomers and their degradation products.[7][8] A reversed-phase C18 column with a mobile phase consisting of acidified water and an organic solvent like acetonitrile is a common starting point for method development.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected color change (yellowing/darkening) of the solid compound during storage. | Exposure to light, heat, or incompatible materials. | Store the compound in a tightly sealed, opaque container in a cool, dark, and dry place. Ensure the storage area is free from oxidizing agents and bases. |
| Low or no recovery of the compound from a solution after storage. | Degradation of the compound in the chosen solvent or pH. | Perform a preliminary stability study of the compound in the intended solvent system at the desired storage temperature. Adjust the pH to a more neutral range if hydrolysis is suspected. |
| Appearance of unexpected peaks in the HPLC chromatogram of a stability sample. | Formation of degradation products. | Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and developing a stability-indicating analytical method. |
| Inconsistent results in bioassays or other functional experiments. | Degradation of the compound in the experimental medium. | Prepare fresh solutions of this compound for each experiment. If the medium is aqueous, consider the effect of pH and buffer components on its stability. |
| Thermal runaway or unexpected exotherm during a reaction. | The compound is heated to its decomposition temperature. | Avoid heating the compound above 165°C.[4] Use techniques like Differential Scanning Calorimetry (DSC) to determine the thermal decomposition profile before scaling up reactions.[4][9] |
Stability Profile of this compound (Inferred from Related Compounds)
The following table summarizes the expected stability of this compound under various stress conditions, based on data from structurally similar compounds like nitrobenzoic acid isomers and nitrophenols.
| Stress Condition | Expected Stability | Potential Degradation Products | References (for similar compounds) |
| Acidic (e.g., 0.1 M HCl) | Potentially susceptible to hydrolysis | Decarboxylated products | [10] |
| Neutral (e.g., water) | Moderately stable | Slow hydrolysis may occur | [11] |
| Basic (e.g., 0.1 M NaOH) | Likely unstable, potential for hydrolysis and other reactions | Decarboxylated and denitrated products | [1] |
| Oxidative (e.g., 3% H₂O₂) | Relatively stable | Limited oxidation products | [5][6] |
| Photolytic (UV/Vis light) | Susceptible to degradation | Photolysis products (e.g., hydroxylated derivatives) | [12][13] |
| Thermal (Solid state) | Decomposes at elevated temperatures (>120-200°C) | CO₂, NOx, and other fragmentation products | [4][9][14] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for up to 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for up to 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for up to 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photostable container to a light source (e.g., UV lamp) for a defined period.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol outlines a starting point for developing an HPLC method to analyze this compound and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Elution: Gradient elution, starting with a low percentage of Mobile Phase B and gradually increasing.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Visualizations
References
- 1. 2-Nitrobenzoic acid CAS#: 552-16-9 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. nottingham.ac.uk [nottingham.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. scielo.br [scielo.br]
- 10. chemrxiv.org [chemrxiv.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00053A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Hydroxy-2-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2-nitrobenzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and corrective actions.
Problem 1: Low Yield of the Desired this compound Product
| Potential Cause | Corrective Action |
| Suboptimal Reaction Temperature: Incorrect temperature can favor the formation of isomeric byproducts or lead to decomposition. | For the nitration of 4-hydroxybenzoic acid, maintain a low temperature (typically 0-10 °C) to control the reaction rate and improve regioselectivity towards the desired ortho-product. For the synthesis from 4-amino-2-nitrobenzoic acid, the diazotization step must be performed at 0-5 °C to prevent the decomposition of the diazonium salt. The subsequent hydrolysis of the diazonium salt is typically carried out at an elevated temperature (boiling). |
| Incorrect Nitrating Agent Concentration: The strength of the nitric acid is crucial for controlling the extent of nitration. | Use a well-defined concentration of nitric acid. For direct nitration, using a mixture of nitric acid and sulfuric acid is common. The ratio and concentration of these acids should be precisely controlled. |
| Incomplete Diazotization: In the synthesis from 4-amino-2-nitrobenzoic acid, incomplete conversion to the diazonium salt will result in a lower yield. | Ensure complete dissolution of the starting material in the acidic medium before adding sodium nitrite. Add the sodium nitrite solution slowly and maintain the low temperature to ensure the stability of the diazonium salt. |
| Decomposition of the Diazonium Salt: Diazonium salts are unstable and can decompose, especially at elevated temperatures, leading to byproducts instead of the desired product. | Use the prepared diazonium salt immediately in the next step. Avoid letting it warm up. |
| Loss of Product During Work-up and Purification: The product can be lost during extraction and crystallization steps. | Optimize the pH for extraction to ensure the product is in its desired form (ionic or neutral) for efficient partitioning. For crystallization, choose an appropriate solvent system and control the cooling rate to maximize crystal formation and purity. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Identification Method | Corrective Action |
| Isomeric Impurity (4-Hydroxy-3-nitrobenzoic acid): This is a common byproduct in the direct nitration of 4-hydroxybenzoic acid due to the ortho,para-directing effect of the hydroxyl group. | HPLC, GC-MS, NMR Spectroscopy | Optimize nitration conditions (lower temperature, specific catalysts) to favor ortho-nitration. Purification via column chromatography or fractional crystallization is often necessary to separate the isomers. |
| Dinitrated Byproducts (e.g., 4-Hydroxy-2,6-dinitrobenzoic acid): Over-nitration can occur if the reaction conditions are too harsh. | HPLC, GC-MS, Mass Spectrometry | Use a stoichiometric amount of the nitrating agent. Maintain a low reaction temperature and shorter reaction times. |
| Unreacted Starting Material: Incomplete reaction will leave starting material in the product mixture. | TLC, HPLC, NMR Spectroscopy | Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material. If the reaction is sluggish, consider adjusting the temperature or reaction time. |
| Azo Dye Impurities (in synthesis from 4-amino-2-nitrobenzoic acid): The diazonium intermediate can couple with unreacted starting material or other electron-rich species to form colored azo compounds. | Visual inspection (colored impurities), UV-Vis Spectroscopy, HPLC | Ensure complete diazotization and immediate use of the diazonium salt. Maintain a low pH during diazotization to minimize the presence of the free amine which can act as a coupling partner. |
| Decarboxylation Products (e.g., 3-Nitrophenol): Under harsh acidic and high-temperature conditions, the carboxylic acid group can be lost.[1][2] | GC-MS, NMR Spectroscopy | Avoid excessively high temperatures and prolonged reaction times, especially in the presence of strong acids. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary synthetic routes:
-
Direct nitration of 4-hydroxybenzoic acid: This method involves the electrophilic substitution of a nitro group onto the aromatic ring of 4-hydroxybenzoic acid. However, this reaction often yields a mixture of isomers, with 4-hydroxy-3-nitrobenzoic acid being a major byproduct.
-
From 4-amino-2-nitrobenzoic acid: This route involves the conversion of the amino group of 4-amino-2-nitrobenzoic acid into a diazonium salt, which is then hydrolyzed to a hydroxyl group. This method can offer better regioselectivity if the starting material is readily available.
Q2: How can I minimize the formation of the 4-hydroxy-3-nitrobenzoic acid isomer during direct nitration?
A2: Minimizing the formation of the 3-nitro isomer is a significant challenge. Here are some strategies:
-
Low Temperature: Performing the nitration at low temperatures (0-10 °C) can increase the selectivity for the 2-nitro isomer.
-
Choice of Nitrating Agent: The choice and concentration of the nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids, or other nitrating agents) can influence the isomer ratio.
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Use of a Protecting Group: Temporarily protecting the hydroxyl group could alter the directing effects, but this adds extra steps to the synthesis.
Q3: My final product is a dark color. What is the likely cause and how can I remove the color?
A3: A dark color in the final product, especially when synthesizing from 4-amino-2-nitrobenzoic acid, is often due to the formation of azo dye impurities. These are formed by the coupling of the diazonium salt intermediate with unreacted starting material or other aromatic compounds. To remove the color, you can try:
-
Recrystallization: Choose a suitable solvent system that will selectively dissolve the desired product, leaving the colored impurities behind.
-
Activated Carbon Treatment: Dissolving the crude product in a solvent and treating it with activated carbon can help adsorb the colored impurities.
-
Column Chromatography: This is a very effective method for separating the desired product from colored and other non-colored impurities.
Q4: What analytical techniques are best for determining the purity of my this compound?
A4: A combination of techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating and quantifying the desired product and its isomers (e.g., 4-hydroxy-3-nitrobenzoic acid) as well as other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and byproducts, especially after derivatization of the acidic and phenolic protons.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of the desired product and for identifying the presence of isomers and other impurities by comparing the spectra to known standards.
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Melting Point: A sharp melting point close to the literature value (around 230 °C with decomposition) is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
Quantitative Data Summary
The following table summarizes typical analytical conditions for the separation of hydroxybenzoic acid isomers. Please note that specific conditions may need to be optimized for your particular sample matrix and instrumentation.
| Analytical Technique | Column | Mobile Phase / Carrier Gas | Detection | Typical Retention Time |
| HPLC | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) | Gradient of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid) | UV at ~230 nm | Dependent on gradient, but baseline separation of isomers is achievable. |
| GC-MS | Phenyl-methyl siloxane capillary column (e.g., 30 m x 0.25 mm) | Helium | Mass Spectrometry (after derivatization, e.g., silylation) | Dependent on temperature program, but allows for mass-based identification of isomers and fragments. |
Experimental Protocols
Synthesis of this compound from 4-Amino-2-nitrobenzoic Acid
This protocol is based on the diazotization of an aromatic amine followed by hydrolysis.
Materials:
-
4-Amino-2-nitrobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Water (H₂O)
-
Ethyl Acetate
-
Saturated Saline Solution
-
Silica Gel for column chromatography
-
Eluents for chromatography (e.g., ethyl acetate, methanol, chloroform, hexane mixtures)
Procedure:
-
Diazotization:
-
Suspend 4-amino-2-nitrobenzoic acid in water.
-
Slowly add concentrated sulfuric acid while stirring and cooling in an ice bath to form a homogeneous solution.
-
Add crushed ice to the mixture.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature is maintained below 5 °C.
-
Continue stirring at 0 °C for approximately 1.25 hours.
-
Quench the excess nitrous acid by adding urea and stir for 10 minutes at 0 °C.
-
Filter the cold solution.
-
-
Hydrolysis:
-
Prepare a boiling solution of concentrated sulfuric acid and water.
-
Add the filtered diazonium salt solution dropwise to the boiling acidic solution.
-
After the addition is complete, reflux the reaction mixture for 3 hours.
-
Cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Extract the reaction mixture with ethyl acetate.
-
Combine the organic phases and wash with a saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., gradients of ethyl acetate/hexane and methanol/chloroform) to obtain pure this compound.[3]
-
Visualizations
References
Technical Support Center: Synthesis of 4-Hydroxy-2-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-Hydroxy-2-nitrobenzoic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, linking them to potential causes and offering corrective actions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete Diazotization: The initial conversion of the amino group to a diazonium salt may be inefficient. 2. Side Reactions: Formation of byproducts such as azo compounds or premature decomposition of the diazonium salt. 3. Loss During Extraction/Purification: The product may be lost during workup and purification steps. | 1. Temperature Control: Strictly maintain the reaction temperature below 5°C during the addition of sodium nitrite to ensure the stability of the diazonium salt.[1] 2. Slow Addition of Reagents: Add the sodium nitrite solution dropwise with vigorous stirring to prevent localized overheating and side reactions.[1] 3. pH Control: Ensure the reaction medium is sufficiently acidic to promote the formation of the diazonium salt and minimize the presence of unreacted amine which can lead to azo dye formation. 4. Optimized Extraction: Use an appropriate solvent like ethyl acetate for extraction and perform multiple extractions to maximize recovery.[1] |
| Product is Darkly Colored (Brown or Black) | 1. Decomposition of Diazonium Salt: If the temperature rises significantly during diazotization or the subsequent hydrolysis, the diazonium salt can decompose to form phenolic tars. 2. Oxidative Side Reactions: The presence of excess nitrous acid can lead to oxidative side reactions, resulting in colored impurities.[2] | 1. Strict Temperature Control: Maintain low temperatures (0-5°C) throughout the diazotization step.[1] 2. Urea Quench: After diazotization, add a small amount of urea to scavenge any excess nitrous acid before proceeding to the hydrolysis step.[1] |
| Difficulty in Product Purification | 1. Presence of Isomeric Impurities: Formation of other nitro-isomers of 4-hydroxybenzoic acid can make purification by simple recrystallization challenging. 2. Residual Starting Material: Incomplete reaction can lead to contamination with 4-amino-2-nitrobenzoic acid. | 1. Column Chromatography: If recrystallization is ineffective, utilize column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane or methanol/chloroform gradients) to separate the desired product from impurities.[1] 2. Monitor Reaction Completion: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction. |
| Product Fails to Crystallize or Oiling Out | 1. Presence of Impurities: A high level of impurities can lower the melting point of the product mixture and inhibit crystallization. 2. Residual Solvent: Incomplete removal of the extraction solvent can lead to an oily product. | 1. Thorough Purification: Employ column chromatography to achieve high purity before attempting crystallization.[1] 2. Drying Under Vacuum: After isolation, dry the product thoroughly under vacuum to remove any residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: A reported yield for the synthesis of this compound starting from 4-Amino-2-nitrobenzoic acid is approximately 54%.[1]
Q2: What are the key safety precautions to take during this synthesis?
A2: Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures. The reaction involves the use of concentrated strong acids (sulfuric acid) which are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using several analytical techniques. 1H NMR spectroscopy can be used to confirm the structure, with expected signals around δ 7.05 (dd, 1H), 7.15 (s, 1H), and 7.78 (d, 1H) in DMSO-d6.[1] Mass spectrometry should show a molecular ion peak corresponding to the product's molecular weight (m/z 183.12). Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point (around 230 °C with decomposition).[1][3]
Q4: Can I use 4-hydroxybenzoic acid as a starting material?
A4: While direct nitration of 4-hydroxybenzoic acid is a common method for synthesizing nitro-isomers, controlling the regioselectivity to favor the 2-nitro position can be challenging. The hydroxyl group is an ortho-, para-director, but the carboxylic acid is a meta-director. Nitration of 4-hydroxybenzoic acid often yields 4-hydroxy-3-nitrobenzoic acid.[4] The synthesis starting from 4-amino-2-nitrobenzoic acid provides a more direct route to the desired 2-nitro isomer.
Experimental Protocols
Synthesis of this compound from 4-Amino-2-nitrobenzoic Acid
This protocol is based on a reported procedure.[1]
Materials:
-
4-Amino-2-nitrobenzoic acid
-
Concentrated sulfuric acid
-
Sodium nitrite (NaNO2)
-
Urea
-
Ethyl acetate
-
Saturated saline solution
-
Silica gel for chromatography
-
Water
-
Ice
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a flask, suspend 4-Amino-2-nitrobenzoic acid (1 equivalent) in water.
-
Under stirring, slowly add concentrated sulfuric acid.
-
Cool the mixture in an ice bath and add more water to improve stirring if necessary.
-
-
Diazotization:
-
Add crushed ice to the amine salt solution.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.
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After the addition is complete, continue stirring at 0°C for approximately 1.25 hours.
-
-
Quenching Excess Nitrous Acid:
-
Add urea to the reaction mixture and stir at 0°C for 10 minutes.
-
Filter the reaction mixture.
-
-
Hydrolysis of the Diazonium Salt:
-
Prepare a mixture of concentrated sulfuric acid and water and heat it to boiling.
-
Add the filtrate from the previous step dropwise to the boiling acidic solution.
-
After the addition is complete, reflux the reaction mixture for 3 hours.
-
Cool the mixture to room temperature.
-
-
Workup and Purification:
-
Extract the reaction mixture with ethyl acetate.
-
Combine the organic phases, wash with saturated saline solution, and filter.
-
Concentrate the solution to a small volume.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., gradients of ethyl acetate/hexane or methanol/chloroform).
-
The final product, this compound, is obtained as an orange solid.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 4-Hydroxybenzoic Acid and Controlled Nitration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-hydroxybenzoic acid, with a specific focus on avoiding over-nitration during the preparation of 4-hydroxy-3-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing 4-hydroxybenzoic acid?
A1: The primary industrial route for producing 4-hydroxybenzoic acid is the Kolbe-Schmitt reaction.[1] This process involves the carboxylation of potassium phenoxide with carbon dioxide under high pressure and temperature, followed by acidification.[1] It is crucial to use potassium hydroxide to produce potassium phenoxide, as this favors the formation of the para-isomer (4-hydroxybenzoic acid). Using sodium phenoxide would predominantly yield the ortho-isomer, salicylic acid.
Q2: I am trying to nitrate 4-hydroxybenzoic acid. Which position on the aromatic ring will be nitrated?
A2: The nitration of 4-hydroxybenzoic acid will primarily occur at the 3-position, which is ortho to the hydroxyl (-OH) group, to yield 4-hydroxy-3-nitrobenzoic acid.[1] The hydroxyl group is a strongly activating ortho-, para-directing group, and its influence overrides the meta-directing effect of the deactivating carboxyl (-COOH) group.
Q3: What are the main side reactions to be concerned about during the nitration of 4-hydroxybenzoic acid?
A3: The principal side reactions are over-nitration and decarboxylation.
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Over-nitration: This leads to the formation of 4-hydroxy-3,5-dinitrobenzoic acid, particularly under harsh conditions such as high temperatures or the use of highly concentrated nitric acid.[2]
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Decarboxylation: At elevated temperatures (above 200°C, though it can occur at lower temperatures under harsh nitrating conditions), 4-hydroxybenzoic acid can lose its carboxyl group to form phenol.[1][3]
Q4: How can I purify the final 4-hydroxy-3-nitrobenzoic acid product?
A4: Purification is typically achieved through a series of washing and recrystallization steps. After quenching the reaction in ice water to precipitate the crude product, it should be thoroughly washed with cold water to remove residual acids. For higher purity, the product can be recrystallized from a suitable solvent, such as dilute ethanol.
Troubleshooting Guide
| Issue/Observation | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| Low Yield of 4-hydroxy-3-nitrobenzoic acid | 1. Over-nitration: Reaction conditions are too harsh, leading to the formation of dinitrated byproducts. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Decarboxylation: Excessive heat during the reaction. 4. Product Loss During Workup: The product may be lost if not fully precipitated or if washed with a solvent in which it is too soluble. | 1. Strict Temperature Control: Maintain the reaction temperature within the recommended range (e.g., 20-40°C) to minimize dinitration.[2] 2. Controlled Reagent Addition: Add the nitrating agent slowly to manage the exothermic reaction. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. 4. Careful Workup: Ensure complete precipitation by pouring the reaction mixture over a sufficient amount of crushed ice. Use ice-cold water for washing to minimize dissolution of the product. |
| Product is a dark brown or black oil/solid | 1. Oxidation: The aromatic ring is susceptible to oxidation by the nitrating agent, especially at elevated temperatures, leading to dark-colored byproducts. 2. Decomposition: High reaction temperatures can cause the decomposition of the starting material or product, resulting in charring. | 1. Maintain Low Reaction Temperature: Strictly adhere to the recommended temperature range. 2. Use of Urea (optional): In some nitration reactions, a small amount of urea can be added to the reaction mixture to scavenge excess nitrous acid, which can cause oxidative side reactions. |
| Product fails to solidify or is an oil | 1. Presence of Impurities: The presence of dinitrated byproducts can lower the melting point of the product mixture. 2. Incomplete Removal of Acids: Residual nitric or sulfuric acid can prevent crystallization. | 1. Optimize Reaction Conditions: Revisit the experimental protocol to minimize the formation of side products. 2. Thorough Washing: After quenching the reaction with ice water, ensure the precipitate is thoroughly washed with cold water until the washings are neutral to remove residual acids. 3. Purification: If the product remains oily, attempt to purify a small sample by column chromatography to isolate the desired compound, which may then crystallize. |
| Difficulty in purifying the product | 1. Multiple Side Products: A combination of over-nitration and oxidation can lead to a complex mixture that is challenging to separate by simple recrystallization. | 1. Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary to separate the desired product from the various byproducts. 2. Re-evaluate Reaction Conditions: Focus on preventing the formation of impurities in the first place by carefully controlling the reaction parameters. |
Experimental Protocols
Key Experiment: Controlled Mononitration of 4-Hydroxybenzoic Acid
This protocol is based on established methods for the selective mononitration of 4-hydroxybenzoic acid to minimize side reactions.[2]
Materials:
-
4-hydroxybenzoic acid
-
Nitric acid (62%)
-
Sodium nitrite (catalytic amount)
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Ice
-
Distilled water
Procedure:
-
Preparation of the Substrate Suspension:
-
In a reaction vessel, create a suspension of finely divided 4-hydroxybenzoic acid in 25-35% nitric acid. An effective way to achieve this is by starting with an aqueous alkaline solution of 4-hydroxybenzoic acid (e.g., the dipotassium salt) and carefully adding more concentrated nitric acid (e.g., 62%) with stirring, which will precipitate the 4-hydroxybenzoic acid in a finely divided form.[2]
-
Cool the suspension in an ice bath to maintain a temperature below 35°C.[2]
-
-
Nitration Reaction:
-
Quenching and Isolation:
-
Pour the reaction mixture slowly into a beaker containing a large amount of crushed ice and water with vigorous stirring. A precipitate of the crude product should form.
-
Continue stirring the slurry for about an hour at a cool temperature (20-30°C).[2]
-
Collect the solid product by vacuum filtration.
-
-
Purification:
-
Wash the collected solid thoroughly with cold distilled water until the filtrate is free of nitrates.
-
Dry the purified 4-hydroxy-3-nitrobenzoic acid. The expected melting point is around 182-183°C.[4]
-
Quantitative Data
The following table summarizes reaction conditions for the selective mononitration of 4-hydroxybenzoic acid and its esters, as derived from patent literature.
| Starting Material | Nitrating Agent | Temperature | Yield | Key Observations | Reference |
| 4-hydroxybenzoic acid | 25-35% Nitric acid with catalytic NaNO₂ | 20-40°C | High | Produces high purity 4-hydroxy-3-nitrobenzoic acid with no detectable isomers, polynitro compounds, or decarboxylation products. | [2] |
| 4-hydroxybenzoic acid alkyl esters | 30-62% Nitric acid | 0-60°C (preferably 20-30°C) | High | Results in a significant improvement in yield and produces a pure product. | [5] |
Visualizations
Caption: Controlled vs. side reactions in the nitration of 4-hydroxybenzoic acid.
Caption: A logical workflow for troubleshooting low yields in the nitration of 4-hydroxybenzoic acid.
References
- 1. chemcess.com [chemcess.com]
- 2. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 4-Hydroxy-2-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of 4-Hydroxy-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: Based on studies of similar nitroaromatic compounds, the primary degradation pathways for this compound are expected to involve microbial degradation and advanced oxidation processes (AOPs).
-
Microbial Degradation: Aerobic bacteria, particularly species of Pseudomonas and Arthrobacter, are known to degrade nitroaromatic compounds. The degradation of this compound is likely initiated by a dioxygenase or monooxygenase enzyme. This could lead to the removal of the nitro group as nitrite and the formation of dihydroxybenzoic acids, such as protocatechuic acid, which then enters central metabolic pathways and undergoes ring cleavage.[1][2][3][4][5]
-
Advanced Oxidation Processes (AOPs): Techniques like photocatalysis (e.g., using TiO₂) and Fenton oxidation generate highly reactive hydroxyl radicals (•OH). These radicals can attack the aromatic ring of this compound, leading to hydroxylation, decarboxylation, and eventual ring opening to form smaller organic acids, and ultimately, mineralization to CO₂, H₂O, and inorganic ions.[6][7][8]
Q2: What are some common challenges encountered when studying the degradation of this compound?
A2: Researchers may face several challenges, including:
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Incomplete Degradation: The presence of the electron-withdrawing nitro group can make the aromatic ring resistant to oxidative attack, potentially leading to the accumulation of stable intermediates.[9]
-
Identification of Intermediates: The degradation process can generate a complex mixture of transient intermediates, making their separation and identification challenging.
-
Catalyst Deactivation: In photocatalysis, the catalyst surface can be fouled by degradation byproducts, leading to a decrease in efficiency over time.[10]
-
Matrix Effects: In real-world samples like industrial wastewater, other organic and inorganic compounds can interfere with the degradation process or analytical measurements.
Troubleshooting Guides
Microbial Degradation Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or slow degradation of this compound | - Inappropriate microbial strain. - Non-optimal culture conditions (pH, temperature, aeration). - Toxicity of the compound at the tested concentration. - Lack of necessary co-substrates. | - Screen for and isolate potent degrading microorganisms from contaminated sites. - Optimize culture conditions (e.g., pH 6.0-8.0, temperature 25-37°C). - Start with a lower concentration of the target compound and gradually increase it. - Supplement the medium with a readily utilizable carbon source to support initial growth. |
| Accumulation of colored intermediates | - Incomplete degradation pathway in the selected microorganism. - Inhibition of downstream enzymes by the intermediates. | - Use a microbial consortium with diverse metabolic capabilities. - Analyze the intermediates using techniques like LC-MS/MS to understand the metabolic bottleneck. |
| Inconsistent degradation rates | - Variability in inoculum size or growth phase. - Fluctuation in experimental conditions. | - Standardize the inoculum preparation (e.g., use cells from the mid-exponential phase). - Ensure consistent control of pH, temperature, and shaking speed. |
Advanced Oxidation Process (AOP) Experiments (Photocatalysis & Fenton Oxidation)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low degradation efficiency | - Photocatalysis: - Inefficient catalyst. - Suboptimal catalyst loading. - Incorrect pH. - Insufficient light intensity or inappropriate wavelength. - Fenton Oxidation: - Non-optimal pH (typically 2.5-3.5). - Incorrect Fe²⁺:H₂O₂ ratio. - Scavenging of hydroxyl radicals by excess H₂O₂ or Fe²⁺. | - Photocatalysis: - Characterize the catalyst to ensure desired properties. - Optimize catalyst concentration to avoid light scattering. - Adjust the pH to the optimal range for the catalyst. - Ensure the light source wavelength matches the catalyst's bandgap.[10] - Fenton Oxidation: - Adjust the initial pH of the solution.[6][8] - Systematically vary the concentrations of FeSO₄ and H₂O₂ to find the optimal molar ratio. - Avoid a large excess of either reagent. |
| Catalyst deactivation (Photocatalysis) | - Fouling of the catalyst surface by byproducts. - Poisoning of active sites. | - Wash the catalyst with a suitable solvent after each cycle. - Calcine the catalyst at a high temperature to regenerate its surface. |
| High residual iron in treated solution (Fenton Oxidation) | - Incomplete precipitation of iron after neutralization. | - After the reaction, raise the pH to >7 to precipitate Fe(OH)₃. - Allow sufficient settling time or use a flocculant to aid in iron sludge removal. |
Data Presentation
Table 1: Kinetic Data for the Degradation of Nitroaromatic Compounds by Various Methods
| Compound | Degradation Method | Key Parameters | Degradation Rate/Efficiency | Reference |
| m-Nitrobenzoic acid | Microbial (Pseudomonas sp. strain JS51) | Initial concentration: 1 mM | Stoichiometric release of nitrite | [1][2] |
| p-Nitrophenol | Microbial (Achromobacter denitrificans) | Initial concentration: 100 mg/L | 95% degradation in 72 h | [11] |
| Nitrobenzene | Fenton Oxidation | [NB]₀ = 100 mg/L, [H₂O₂] = 250 mg/L, [Fe²⁺] = 10 mg/L, pH 3 | Complete degradation in 65 min | [7] |
| p-Hydroxybenzoic acid | UV/H₂O₂/O₃ | [p-HBA]₀ = 100 mg/L | >90% degradation in 60 min | [12] |
Experimental Protocols
Protocol 1: Isolation of this compound Degrading Bacteria
-
Enrichment Culture:
-
Prepare a minimal salts medium (MSM). A common formulation (g/L) is: K₂HPO₄ (1.5), KH₂PO₄ (0.5), (NH₄)₂SO₄ (1.0), MgSO₄·7H₂O (0.2), NaCl (0.1), FeSO₄·7H₂O (0.01), and CaCl₂·2H₂O (0.02). Adjust the final pH to 7.0.
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Add 1 g of soil or sediment from a contaminated site to 100 mL of sterile MSM in a 250 mL Erlenmeyer flask.
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Supplement the medium with this compound as the sole carbon source to a final concentration of 50-100 mg/L.
-
Incubate the flask on a rotary shaker at 150 rpm and 30°C for 7-10 days.
-
-
Subculturing:
-
After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing this compound.
-
Repeat this subculturing step at least three times to enrich for bacteria capable of degrading the target compound.
-
-
Isolation of Pure Cultures:
-
Spread serial dilutions of the final enrichment culture onto MSM agar plates containing this compound.
-
Incubate the plates at 30°C until distinct colonies appear.
-
Select and re-streak individual colonies on fresh plates to obtain pure cultures.
-
Protocol 2: General Procedure for Photocatalytic Degradation
-
Reactor Setup:
-
Reaction Mixture Preparation:
-
Prepare an aqueous solution of this compound at the desired concentration.
-
Add the photocatalyst (e.g., TiO₂) to the solution at the optimized loading.
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to ensure adsorption-desorption equilibrium.
-
-
Photocatalysis Initiation:
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Maintain constant stirring throughout the experiment.
-
-
Sampling and Analysis:
-
Withdraw aliquots of the suspension at regular time intervals.
-
Immediately filter the samples through a 0.22 µm syringe filter to remove the catalyst particles.
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Analyze the filtrate for the concentration of this compound and its degradation products using HPLC.
-
Protocol 3: HPLC Analysis of this compound
-
Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 60:40 ratio of aqueous to organic phase.[15][16]
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector set at a wavelength where this compound and its expected intermediates show significant absorbance (e.g., 230 nm or 254 nm).[16]
-
Injection Volume: 10-20 µL.
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Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
Sample Preparation:
-
Filter the aqueous samples as described in the degradation protocols.
-
If necessary, dilute the samples with the mobile phase to fall within the linear range of the calibration curve.
-
-
Analysis:
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Inject a standard solution of this compound to determine its retention time.
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Inject the experimental samples to monitor the disappearance of the parent compound and the appearance of any degradation products.
-
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Bacterial degradation of m-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial degradation of m-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Biodegradation of nitroaromatic compounds. | Semantic Scholar [semanticscholar.org]
- 6. kirj.ee [kirj.ee]
- 7. researchgate.net [researchgate.net]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. iwaponline.com [iwaponline.com]
- 11. iwaponline.com [iwaponline.com]
- 12. Comparison of the degradation of p-hydroxybenzoic acid in aqueous solution by several oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. longdom.org [longdom.org]
Technical Support Center: 4-Hydroxy-2-nitrobenzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 4-Hydroxy-2-nitrobenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.
Section 1: Reduction of this compound to 4-Amino-2-hydroxybenzoic Acid
The reduction of the nitro group on this compound is a key transformation, often employed in the synthesis of various bioactive molecules. However, several challenges can arise during this process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for reducing the nitro group of this compound?
A1: Common methods include catalytic hydrogenation (e.g., using Pd/C with a hydrogen source like H₂ gas or transfer hydrogenation agents) and metal-acid reductions (e.g., using Sn/HCl or Fe/HCl).[1][2] The choice of method depends on the presence of other functional groups in the molecule and the desired reaction conditions.
Q2: My reduction reaction is not going to completion. What are the possible causes?
A2: Incomplete conversion can be due to several factors:
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Inactive Catalyst: The hydrogenation catalyst (e.g., Pd/C) may have lost its activity.
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Insufficient Reducing Agent: The amount of metal (in metal-acid reductions) or the hydrogen pressure/source may be insufficient.[3]
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Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the reagent or catalyst.
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Low Temperature: The reaction temperature might be too low to achieve a reasonable reaction rate.
Q3: I am observing the formation of side products. What are they and how can I avoid them?
A3: A common side product is the decarboxylated amine (3-aminophenol). This can occur under harsh acidic conditions or at elevated temperatures. Over-reduction of the carboxylic acid is also a possibility with some reducing agents, though less common for aromatic acids. To minimize side products, it is crucial to carefully control the reaction temperature and choose a reducing system that is chemoselective for the nitro group.[4]
Troubleshooting Guide: Low Yield in Reduction Reaction
This guide addresses the common issue of low yield when reducing this compound.
dot
Caption: Troubleshooting workflow for low yield in the reduction of this compound.
Table 1: Troubleshooting Summary for Reduction Reactions
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Conversion | Inactive catalyst (catalytic hydrogenation) | Use fresh, high-quality catalyst (e.g., Pd/C). | Increased conversion of starting material. |
| Insufficient reducing agent (metal/acid) | Increase the molar equivalents of the metal (e.g., Sn, Fe). | Drive the reaction to completion. | |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side products. | Improved reaction rate and conversion. | |
| Formation of Side Products | Decarboxylation due to high temperature or strong acid | Maintain a lower reaction temperature and consider a milder reducing agent. | Minimized formation of 3-aminophenol. |
| Over-reduction of carboxylic acid | Use a chemoselective reducing agent for the nitro group. | Preservation of the carboxylic acid functionality. | |
| Difficult Purification | Product precipitation with metal salts | Carefully adjust the pH during workup to precipitate the product while keeping metal hydroxides soluble (or vice versa).[5] | Easier isolation of the pure product. |
| Poor solubility of the product | Screen for suitable recrystallization solvents. | High purity crystalline product. |
Experimental Protocol: Reduction of this compound using Tin and HCl
This protocol is a general guideline and may require optimization.
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Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and granulated tin (Sn) (3.0-4.0 eq).
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Reaction: To this mixture, add concentrated hydrochloric acid (HCl) portion-wise. The reaction is often exothermic. Once the initial reaction subsides, heat the mixture to reflux (typically 90-100 °C).[1]
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6][7]
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Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). This will precipitate the tin salts as tin hydroxide.
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Isolation: Filter the mixture to remove the tin salts. The filtrate contains the sodium salt of the product.
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Purification: Acidify the filtrate with an acid (e.g., acetic acid or dilute HCl) to precipitate the 4-Amino-2-hydroxybenzoic acid. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.[8]
Section 2: Esterification of this compound
Esterification of the carboxylic acid group is a common reaction for this molecule, often as a protecting group strategy or to synthesize derivatives with specific properties. Fischer esterification is a frequently used method.[9][10]
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification of this compound giving a low yield?
A1: Fischer esterification is an equilibrium-limited reaction.[11][12] Low yields are often due to:
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Presence of Water: Water is a product of the reaction, and its presence will shift the equilibrium back towards the starting materials.
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Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., H₂SO₄) will result in a slow reaction rate.
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Suboptimal Temperature: The reaction may not have been heated sufficiently to reach equilibrium in a reasonable time.
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Steric Hindrance: While not severe for this molecule, steric hindrance can slow down esterification reactions.
Q2: I am getting a side product where the hydroxyl group has reacted instead of the carboxylic acid. How can I prevent this?
A2: While esterification of the carboxylic acid is generally favored under acidic conditions, some etherification of the phenolic hydroxyl group can occur, especially at higher temperatures or with more reactive alkylating agents. To favor esterification, use a large excess of the alcohol and a strong acid catalyst.[13] If etherification is a persistent issue, consider protecting the hydroxyl group before performing the esterification.
Q3: How can I drive the Fischer esterification to completion?
A3: To shift the equilibrium towards the ester product, you can:
-
Use a Large Excess of the Alcohol: This is often the most practical approach, using the alcohol as the solvent.[11]
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Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using a non-polar co-solvent like toluene.[9]
Troubleshooting Guide: Incomplete Esterification
This guide provides a systematic approach to troubleshoot incomplete Fischer esterification reactions.
dot
Caption: A logical workflow for troubleshooting low yields in the Fischer esterification of this compound.
Table 2: Troubleshooting Summary for Fischer Esterification
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Conversion | Equilibrium not shifted to products | Use a large excess of the alcohol (e.g., as the solvent) or remove water using a Dean-Stark trap.[11][12] | Higher conversion to the ester. |
| Insufficient acid catalyst | Increase the amount of catalyst (e.g., concentrated H₂SO₄) to 1-5 mol%. | Faster reaction rate. | |
| Low reaction temperature or short reaction time | Increase the temperature to reflux and extend the reaction time, monitoring by TLC. | Reaction reaches equilibrium and maximizes conversion. | |
| Side Product Formation | Etherification of the phenolic hydroxyl group | Use milder conditions or protect the hydroxyl group prior to esterification. | Increased selectivity for the desired ester. |
| Dehydration of the alcohol (for secondary/tertiary alcohols) | Use milder reaction conditions (lower temperature).[10] | Minimized alkene byproduct formation. | |
| Difficult Purification | Unreacted carboxylic acid complicates extraction | During work-up, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid.[14] | Pure ester product after removal of starting material. |
| Product is water-soluble (for short-chain esters) | Use a more non-polar extraction solvent and perform multiple extractions. | Improved recovery of the ester from the aqueous phase. |
Experimental Protocol: Fischer Esterification of this compound with Ethanol
This protocol is a general guideline and may require optimization.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq, can be used as the solvent).
-
Catalyst Addition: To the stirring solution, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq).[14]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for several hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed or equilibrium is reached.[15]
-
Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and the catalyst), and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester. Further purification can be achieved by recrystallization or column chromatography.[14][16]
References
- 1. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 6. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. athabascau.ca [athabascau.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemcess.com [chemcess.com]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. iajpr.com [iajpr.com]
- 16. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Hydroxy-2-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-2-nitrobenzoic acid. The following sections address common issues encountered during the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can originate from the synthetic route or degradation. Based on a typical synthesis starting from 4-amino-2-nitrobenzoic acid, potential impurities include:
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Starting materials: Unreacted 4-amino-2-nitrobenzoic acid.
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Side-products: Isomeric nitrobenzoic acids, and colored byproducts such as azo dyes, which can form during the diazotization reaction[1].
-
Solvents: Residual solvents from the reaction or purification steps.
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for the purification of this compound and related compounds are recrystallization and column chromatography.
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Recrystallization is effective for removing small amounts of impurities and for obtaining a highly crystalline final product. A mixed solvent system of isopropanol and water has been shown to be effective for similar compounds[2].
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Flash column chromatography over silica gel is a versatile technique for separating the desired compound from a wider range of impurities, including isomers and less polar byproducts[3][4].
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of the main component and any impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can identify the compound and detect the presence of proton-bearing impurities.
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Melting Point: A sharp melting point close to the literature value (235-239 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
Problem: Low yield of purified product after recrystallization.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used to dissolve the crude product. | Use the minimum amount of hot solvent required to fully dissolve the solid. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and lower recovery. |
| The compound is significantly soluble in the cold solvent. | Ensure the chosen solvent system provides low solubility at low temperatures. Consider using a different solvent or a mixture of solvents. |
| Premature crystallization occurred during hot filtration. | Preheat the funnel and filter paper before filtration. Use a small amount of hot solvent to rinse the flask and transfer all the material. |
Problem: The recrystallized product is still colored (e.g., yellow or orange).
| Possible Cause | Troubleshooting Step |
| Colored impurities (e.g., azo dyes) are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield. |
| The compound itself has an inherent color. | This compound is often described as a yellow or orange solid[3]. A pale, consistent color in the final product may be acceptable. Compare with a pure reference standard if available. |
Column Chromatography Issues
Problem: Poor separation of the desired compound from impurities.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. A good solvent system will give a clear separation between the spot of the desired compound and the impurities. A common starting point for similar compounds is a mixture of ethyl acetate and dichloromethane or methanol and chloroform[3][4]. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or channels, which can lead to band broadening and poor separation. |
| The sample was overloaded on the column. | Use an appropriate amount of crude material for the size of the column. Overloading leads to broad bands that overlap. |
Problem: The compound is not eluting from the column.
| Possible Cause | Troubleshooting Step | | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane mixture, increase the proportion of ethyl acetate. | | The compound is strongly adsorbed to the silica gel. | For acidic compounds like this compound, adding a small amount of a polar, acidic solvent like acetic acid to the eluent can help to reduce tailing and improve elution. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
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Solvent Selection: Based on data for similar compounds, a mixture of isopropanol and water is a good starting point[2]. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot isopropanol to dissolve the solid with heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Slowly add hot water to the hot isopropanol solution until the solution becomes slightly turbid. Then add a few drops of hot isopropanol until the solution is clear again. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent (the same isopropanol/water ratio used for crystallization) to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent Selection: Determine an appropriate eluent system by TLC. A mixture of ethyl acetate and hexane, or ethyl acetate and dichloromethane are common choices[3][4]. For example, start with a 1:3 mixture of ethyl acetate:dichloromethane[4].
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Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Begin elution with the less polar solvent system, gradually increasing the polarity if necessary to elute the desired compound. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the desired compound and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Purity of a related compound, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, after recrystallization.
| Purification Step | Isomer Content (by HPLC) | Yield | Reference |
| Crude Product | 8% | - | [2] |
| After Recrystallization (Isopropanol:Water 5:1) | 0.3% | 86% | [2] |
| Crude Product | 9% | - | [2] |
| After Recrystallization (Isopropanol:Water 5:1) | 0.4% | 83% | [2] |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by flash column chromatography.
Caption: Troubleshooting decision tree for common purification issues.
References
impact of reaction conditions on 4-Hydroxy-2-nitrobenzoic acid purity
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydroxy-2-nitrobenzoic acid, with a focus on achieving high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: My final product has low purity, what are the potential causes?
Answer: Low purity in this compound synthesis can arise from several factors:
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Suboptimal Reaction Temperature: The nitration of 4-hydroxybenzoic acid is highly sensitive to temperature. Elevated temperatures can lead to the formation of undesired isomers and dinitrated byproducts.[1][2]
-
Incorrect Nitrating Agent Concentration: The ratio and concentration of nitric acid and sulfuric acid are critical for controlling the reaction's selectivity.
-
Incomplete Reaction: Insufficient reaction time can leave unreacted starting material in your product.
-
Inefficient Purification: The chosen purification method may not be effective at removing specific impurities.
Question: I am observing a mixture of isomers in my product, how can I improve the regioselectivity for this compound?
Answer: The formation of the primary isomeric byproduct, 4-hydroxy-3-nitrobenzoic acid, is a common challenge due to the directing effects of the hydroxyl and carboxylic acid groups on the benzene ring. To favor the formation of the 2-nitro isomer:
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Strict Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, to kinetically favor the formation of the 2-nitro isomer.[1]
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Slow Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture to the dissolved 4-hydroxybenzoic acid ensures a controlled reaction and minimizes localized temperature increases that can favor the formation of the 3-nitro isomer.
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Choice of Solvent: The reaction is often carried out in a mixture of concentrated sulfuric and nitric acids. The polarity of the reaction medium can influence the isomer ratio.
Question: My product is a dark, tar-like substance instead of a crystalline solid. What went wrong?
Answer: The formation of dark, resinous materials is often indicative of runaway side reactions, such as oxidation and excessive nitration. The primary causes are:
-
Loss of Temperature Control: A significant spike in temperature is the most common cause of these side reactions.[3]
-
Contaminated Reagents: Impurities in the starting 4-hydroxybenzoic acid or the acids can catalyze decomposition and polymerization. Ensure high-purity starting materials and reagents.
-
Excessive Nitrating Agent: Using a large excess of the nitrating mixture can promote unwanted side reactions.
If this occurs, it is best to repeat the experiment with stricter temperature control and a slower rate of addition of the nitrating agent.
Question: How can I effectively purify my crude this compound?
Answer: The most common and effective method for purifying crude this compound is recrystallization.[2][4][5]
-
Solvent Selection: A suitable solvent should dissolve the product well at elevated temperatures but poorly at room temperature. Water or ethanol-water mixtures are often good choices for recrystallizing benzoic acid derivatives.[2]
-
Slow Cooling: Allowing the hot, saturated solution to cool slowly promotes the formation of pure crystals, leaving impurities behind in the solvent.[2][4] Rapid cooling can trap impurities within the crystal lattice.[2]
-
Washing: After filtration, wash the collected crystals with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.[2]
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration of 4-hydroxybenzoic acid?
A1: Concentrated sulfuric acid serves two primary roles in this reaction. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and hinder the formation of the nitronium ion.
Q2: What are the main byproducts to expect in the synthesis of this compound?
A2: The primary byproducts include the isomeric 4-hydroxy-3-nitrobenzoic acid, dinitrated products (such as 4-hydroxy-2,6-dinitrobenzoic acid), and potentially small amounts of decarboxylated nitrophenols if the reaction temperature is too high.[6]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the 4-hydroxybenzoic acid and the appearance of the product spot(s). This helps in determining the optimal reaction time.
Q4: What analytical techniques can be used to confirm the purity of the final product?
A4: Several analytical techniques can be employed to assess the purity and confirm the identity of your this compound:
-
Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of high purity.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the desired product and any isomeric or other impurities.[7][8][9]
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure of the final product.[10]
Impact of Reaction Conditions on Purity (Qualitative Summary)
| Reaction Condition | Impact on Purity of this compound |
| Temperature | Low Temperature (0-10°C): Favors formation of the desired 2-nitro isomer and minimizes dinitration. High Temperature (>20°C): Increases the formation of the 3-nitro isomer and dinitrated byproducts, leading to lower purity.[1][2][6] |
| Nitric Acid Concentration | Optimal Concentration: Ensures efficient nitration without excessive side reactions. High Concentration/Excess: Can lead to the formation of dinitrated products. |
| Rate of Addition of Nitrating Agent | Slow, Dropwise Addition: Allows for better temperature control and minimizes localized "hot spots," leading to higher regioselectivity and purity. Rapid Addition: Can cause a sudden temperature increase, promoting the formation of isomers and decomposition products.[3] |
| Reaction Time | Insufficient Time: Results in incomplete conversion and contamination with unreacted starting material. Optimal Time: Maximizes the yield of the desired product. Excessive Time: May lead to the formation of further nitrated byproducts, especially at higher temperatures. |
| Purity of Starting Materials | High Purity: Minimizes the introduction of contaminants that can lead to side reactions and the formation of colored impurities. |
Experimental Protocol: Synthesis of High-Purity this compound
This protocol is designed to favor the formation of this compound with high purity.
Materials:
-
4-Hydroxybenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to below 10°C.
-
Dissolution of Starting Material: In a separate beaker, dissolve 10 g of 4-hydroxybenzoic acid in 50 mL of concentrated sulfuric acid. Cool this solution in an ice bath to 0-5°C with constant stirring.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-hydroxybenzoic acid. Maintain the reaction temperature between 0°C and 10°C throughout the addition. This step is highly exothermic and requires careful monitoring and control.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Slowly and carefully pour the reaction mixture over a large amount of crushed ice (approximately 200 g) with vigorous stirring. A precipitate of the crude product will form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water until the washings are neutral to pH paper.
-
Purification (Recrystallization):
-
Transfer the crude product to a beaker and add a minimal amount of hot water or an ethanol-water mixture to dissolve it completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold distilled water.
-
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Experimental workflow for the synthesis of high-purity this compound.
Caption: Troubleshooting flowchart for low purity in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
- 7. vuir.vu.edu.au [vuir.vu.edu.au]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Hydroxy-2-nitrobenzoic Acid and 4-Hydroxy-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the judicious selection of starting materials is paramount to achieving desired reaction outcomes. Positional isomers, while structurally similar, can exhibit markedly different reactivity, influencing reaction kinetics, product yields, and impurity profiles. This guide presents an objective comparison of the reactivity of two such isomers: 4-Hydroxy-2-nitrobenzoic acid and 4-Hydroxy-3-nitrobenzoic acid. By examining their physicochemical properties and reactivity in key chemical transformations, supported by available data, this document aims to provide researchers with the insights needed to make informed decisions in their synthetic strategies.
Physicochemical Properties: A Foundation for Reactivity
The substitution pattern of the hydroxyl and nitro groups on the benzoic acid framework significantly influences the intrinsic properties of these molecules. These properties, in turn, dictate their behavior in chemical reactions.
| Property | This compound | 4-Hydroxy-3-nitrobenzoic acid | Reference(s) |
| CAS Number | 74230-08-3 | 616-82-0 | [1][2] |
| Molecular Formula | C₇H₅NO₅ | C₇H₅NO₅ | [1][2] |
| Molecular Weight | 183.12 g/mol | 183.12 g/mol | [1][2] |
| Melting Point | 230 °C (decomposes) | 183-186 °C | [3] |
| pKa (predicted/experimental) | ~2.55 (predicted) | 3.94 (experimental) | [4] |
Comparative Reactivity Analysis
The electronic and steric environments of the functional groups in this compound and 4-hydroxy-3-nitrobenzoic acid are the primary determinants of their differential reactivity.
Acidity
The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base (carboxylate anion). Electron-withdrawing groups, such as the nitro group (-NO₂), increase acidity by delocalizing the negative charge of the carboxylate.
This compound is predicted to be the stronger acid, with a pKa of approximately 2.55.[4] This increased acidity can be attributed to the "ortho effect." The close proximity of the electron-withdrawing nitro group to the carboxylic acid group enhances the inductive effect, stabilizing the resulting carboxylate anion. Furthermore, steric hindrance between the ortho substituents can force the carboxylic acid group out of the plane of the benzene ring, which can also contribute to increased acidity.
4-Hydroxy-3-nitrobenzoic acid , with an experimental pKa of 3.94, is a weaker acid in comparison.[4] While the nitro group still exerts an electron-withdrawing inductive effect from the meta position, it is less pronounced due to the greater distance from the carboxylic acid. The resonance effect of the nitro group is also not directly conjugated with the carboxylate group from the meta position, leading to less stabilization of the conjugate base compared to the ortho isomer.
Esterification
Esterification of benzoic acids is a fundamental transformation, typically catalyzed by acid. The rate of this reaction is influenced by the electrophilicity of the carboxylic acid's carbonyl carbon and steric hindrance around the reaction center.
The strong electron-withdrawing nature of the nitro group in both isomers enhances the electrophilicity of the carbonyl carbon, making them generally reactive towards esterification. However, the reactivity can be expected to differ:
-
This compound: The presence of the nitro group in the ortho position creates significant steric hindrance around the carboxylic acid. This can impede the approach of the alcohol nucleophile, potentially leading to slower reaction rates compared to the 3-nitro isomer under similar conditions.
-
4-Hydroxy-3-nitrobenzoic acid: With the nitro group in the meta position, there is less steric congestion around the carboxylic acid. This would suggest that, all else being equal, it might undergo esterification more readily than the 2-nitro isomer.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a crucial transformation, opening pathways to a wide range of derivatives, including pharmaceutically relevant scaffolds. This reaction is commonly achieved through catalytic hydrogenation or using reducing agents like metals in acidic media.
The electronic environment of the nitro group influences its susceptibility to reduction.
-
In both isomers, the presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group will modulate the electron density on the aromatic ring and, consequently, on the nitro group.
-
The relative positions of these groups can influence the rate of reduction. However, without direct comparative experimental data, it is difficult to definitively predict which isomer would be reduced more readily. The choice of reducing agent and reaction conditions would also play a significant role in the outcome and selectivity of the reduction.
Experimental Protocols
Detailed experimental protocols for reactions involving these compounds are often specific to the desired product and scale. Below are general procedures for esterification and nitro group reduction that can be adapted for either isomer, with the caveat that reaction times and yields may vary.
General Protocol for Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the hydroxy-nitrobenzoic acid (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by recrystallization or column chromatography.
General Protocol for Catalytic Reduction of the Nitro Group
-
Reaction Setup: In a hydrogenation vessel, dissolve the hydroxy-nitrobenzoic acid (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting amino-hydroxybenzoic acid can be purified by recrystallization.
Visualizing the Chemical Logic
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparison of structural and electronic factors influencing reactivity.
Caption: General experimental workflows for key transformations.
References
A Comparative Guide to 4-Hydroxy-2-nitrobenzoic Acid and 2-Hydroxy-4-nitrobenzoic Acid for Researchers
An In-depth Analysis of Two Isomeric Nitrobenzoic Acids for Applications in Drug Development and Scientific Research
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric compounds is critical for advancing their work. This guide provides a detailed comparative analysis of two positional isomers: 4-Hydroxy-2-nitrobenzoic acid and 2-Hydroxy-4-nitrobenzoic acid. While sharing the same molecular formula, their distinct structural arrangements lead to notable differences in their physicochemical properties, spectroscopic data, and biological activities. This document aims to furnish a comprehensive, data-driven comparison to inform experimental design and application.
Physicochemical Properties: A Tale of Two Isomers
The positioning of the hydroxyl and nitro groups on the benzoic acid backbone significantly influences the physical and chemical characteristics of these two isomers. These properties are crucial for determining their solubility, acidity, and potential interactions in biological systems.
| Property | This compound | 2-Hydroxy-4-nitrobenzoic Acid |
| CAS Number | 74230-08-3[1][2] | 619-19-2[3] |
| Molecular Formula | C₇H₅NO₅[1][2] | C₇H₅NO₅[3] |
| Molecular Weight | 183.12 g/mol [1][2] | 183.12 g/mol [3] |
| Melting Point | 230 °C (decomposes)[1] | 235-239 °C[3] |
| Appearance | Orange solid[1] | Information not available |
| pKa (Predicted) | 2.55 ± 0.25 | Information not available |
Spectroscopic Analysis: Unveiling the Structural Fingerprints
Spectroscopic data provides a unique fingerprint for each isomer, allowing for their unambiguous identification and characterization. Below is a summary of available spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 7.05 (dd, 1H), 7.15 (s, 1H), 7.78 (d, 1H), 11.10 (s, 1H), 13.38 (s, 1H)[1] |
| 2-Hydroxy-4-nitrobenzoic Acid | Data not available | Data not available |
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
| Compound | Ionization Mode | m/z |
| This compound | ES- | 182 (M-H)⁻[1] |
| 2-Hydroxy-4-nitrobenzoic Acid | GC-MS | Spectra available, specific fragmentation data not detailed in search results.[4] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible research. The following sections outline the methodologies for the synthesis and characterization of the two isomers.
Synthesis Protocols
Synthesis of this compound [1]
This synthesis is a multi-step process starting from 4-Amino-2-nitrobenzoic acid.
-
Step 1: Diazotization
-
Suspend 4-Amino-2-nitrobenzoic acid (9.895 g, 54.326 mmol) in water (17 mL) with stirring.
-
Slowly add concentrated sulfuric acid (12 mL) to form a homogeneous solution.
-
Cool the reaction system in an ice bath and add additional water (10 mL) to improve stirring.
-
Add crushed ice (50 mL) followed by the dropwise addition of a solution of sodium nitrite (NaNO₂, 4.124 g, 59.759 mmol) in water (9 mL), maintaining the reaction temperature below 5 °C.
-
Continue stirring for 1.25 hours at 0 °C.
-
Quench the reaction by adding urea (6 g), stir at 0 °C for 10 minutes, and filter.
-
-
Step 2: Hydrolysis
-
Add the filtrate dropwise to a preheated, boiling mixture of concentrated sulfuric acid (39 mL) and water (27 mL).
-
Reflux the reaction mixture for 3 hours and then cool to room temperature.
-
-
Step 3: Extraction and Purification
-
Extract the reaction mixture with ethyl acetate (3 x 6.50 mL).
-
Combine the organic phases, wash with saturated saline, filter, and concentrate to a small volume.
-
Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate, 20% methanol/ethyl acetate, 10% methanol/chloroform, and 60% ethyl acetate/hexane as eluents.
-
The final product, this compound, is obtained as an orange solid (5.331 g, 29.112 mmol, 54% yield).
-
Synthesis of 2-Hydroxy-4-nitrobenzoic Acid [5]
This synthesis also involves a diazotization reaction, starting from 2-amino-4-nitrobenzoic acid.
-
Step 1: Diazotization
-
Dissolve 2-amino-4-nitrobenzoic acid in concentrated sulfuric acid while cooling.
-
Add nitrous acid to the solution.
-
-
Step 2: Hydrolysis
-
Dilute the resulting solution with water.
-
Boil the diluted solution in the presence of a copper salt, preferably copper sulfate, to form 2-hydroxy-4-nitrobenzoic acid.
-
-
Step 3: Purification
-
After cooling, the crystallized product is filtered off, washed with water, and recrystallized to yield a product of good purity.
-
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy:
-
For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.
-
Place the sample on the ATR crystal or in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Identify characteristic absorption bands for the functional groups present.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS).
-
Acquire the mass spectrum in the desired mass range.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.
-
Biological Activity and Signaling Pathways
While extensive comparative data on the biological activities of these two specific isomers is limited, some insights can be gleaned from available information on related compounds and the individual isomers.
2-Hydroxy-4-nitrobenzoic Acid:
This isomer is known to be a metabolite in certain biological pathways. For instance, it is an intermediate in the degradation of 2-chloro-4-nitrobenzoic acid by some microorganisms. In this pathway, 2-Hydroxy-4-nitrobenzoic acid is metabolized to 2,4-dihydroxybenzoic acid by a mono-oxygenase.
This compound:
There is currently a lack of specific information in the searched literature regarding the biological activity and associated signaling pathways for this compound. Further research is warranted to elucidate its potential biological effects and mechanisms of action.
Conclusion
This guide provides a foundational comparison of this compound and 2-Hydroxy-4-nitrobenzoic acid, highlighting their distinct physicochemical and spectroscopic properties. While detailed comparative biological data remains sparse, the provided information on their synthesis and known metabolic involvement offers a valuable starting point for researchers. The presented experimental protocols can serve as a practical resource for the synthesis and characterization of these compounds. Further investigation into the biological activities and signaling pathways of both isomers, particularly this compound, is a promising area for future research in drug discovery and development.
References
- 1. This compound | 74230-08-3 [chemicalbook.com]
- 2. This compound 97% | CAS: 74230-08-3 | AChemBlock [achemblock.com]
- 3. 4-硝基水杨酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. US2445242A - Process for producing a 4-amino salicylic acid - Google Patents [patents.google.com]
A Comparative Guide to the HPLC Analysis of 4-Hydroxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Hydroxy-2-nitrobenzoic acid. Due to the limited availability of specific validated methods for this particular analyte, this guide draws upon established methodologies for structurally similar compounds, including 4-hydroxybenzoic acid, nitrobenzoic acid isomers, and nitrophenols. The principles and data presented herein offer a robust framework for developing and validating a suitable HPLC method for this compound.
Comparative Analysis of HPLC Methods
A successful HPLC separation of this compound and its potential impurities or degradation products hinges on the careful selection of the stationary phase, mobile phase composition, and detector settings. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for such polar aromatic compounds.
Table 1: Comparison of RP-HPLC Methods for 4-Hydroxybenzoic Acid and Nitrobenzoic Acid Isomers
| Parameter | Method for 4-Hydroxybenzoic Acid[1] | Method for Nitrobenzoic Acid Isomers | Proposed Method for this compound |
| Stationary Phase | C18 (e.g., Phenomenex Kinetex, 150 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile (Gradient elution) | Isocratic: 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v) or Gradient: Acetonitrile/phosphate buffer | A: 0.1% Phosphoric acid or Formic acid in water (pH ~2.5-3.0)B: Acetonitrile or Methanol (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min | 1.0 - 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm or 255 nm | UV at 254 nm | UV (Diode Array Detector recommended for peak purity) |
| Linearity Range | 0.5 - 4.0 µg/mL | Not specified | To be determined (e.g., 1 - 50 µg/mL) |
| LOD | 0.10 µg/mL | Not specified | To be determined |
| LOQ | 0.50 µg/mL | Not specified | To be determined |
| Accuracy (% Recovery) | 94.6% - 107.2% | Not specified | To be determined (typically 98-102%) |
| Precision (%RSD) | < 2% | Not specified | To be determined (typically < 2%) |
Alternative Analytical Methods
While HPLC is the gold standard for the analysis of many pharmaceutical compounds, other techniques can also be employed, each with its own set of advantages and limitations.
Table 2: Comparison of Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material by a liquid mobile phase. | Simple, rapid, low cost, suitable for screening. | Lower resolution and sensitivity compared to HPLC, not quantitative without a densitometer. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High resolution for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like benzoic acids, potential for thermal degradation. |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a capillary under an electric field. | High efficiency, small sample volume, can separate charged and neutral molecules. | Lower concentration sensitivity compared to HPLC-UV, reproducibility can be challenging. |
Experimental Protocols
The following is a generalized protocol for the development and validation of a stability-indicating HPLC method for this compound.
HPLC Method Development
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is recommended.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Phosphoric acid or Formic acid in HPLC-grade water (adjust pH to 2.5-3.0). The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.
-
Organic Phase (B): Acetonitrile or Methanol (HPLC grade).
-
Start with a gradient elution (e.g., 10-90% B over 20 minutes) to determine the approximate elution time of the analyte and any impurities. Optimize to an isocratic or a shorter gradient method for faster analysis if all peaks are well-resolved.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor the UV spectrum using the DAD. The optimal detection wavelength should be determined from the UV spectrum of this compound (a wavelength of maximum absorbance).
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent. Ensure the final concentration is within the linear range of the method.
Method Validation (as per ICH Q2(R1) Guidelines)
A comprehensive method validation should be performed to ensure the method is suitable for its intended purpose.
-
Specificity/Selectivity: Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be conducted to demonstrate that the method can separate the main peak from any degradation products and placebo components. Peak purity analysis using a DAD is crucial.
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range should be established based on the linearity data and the intended application of the method.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
The relative standard deviation (%RSD) for both should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.
-
System Suitability: Before each analytical run, inject a standard solution to check system suitability parameters such as theoretical plates, tailing factor, and repeatability of injections.
Visualizing the Workflow
The following diagrams illustrate the logical flow of HPLC method validation.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelationship of HPLC Validation Parameters.
References
A Comparative Analysis of Nitrobenzoic Acid Isomers in Synthesis
Nitrobenzoic acids, which include the ortho (2-nitrobenzoic acid), meta (3-nitrobenzoic acid), and para (4-nitrobenzoic acid) isomers, are crucial building blocks in organic synthesis, particularly within the pharmaceutical and dye industries. The specific position of the electron-withdrawing nitro group on the benzoic acid framework dramatically influences the molecule's physicochemical properties and reactivity. This makes the careful selection of an isomer a critical decision in the design of synthetic routes for pharmaceuticals and other fine chemicals.[1] This guide offers a comprehensive comparison of these isomers, backed by experimental data and detailed methodologies.
Physicochemical Properties: A Quantitative Comparison
The electronic effects of the nitro group significantly alter the acidity and physical characteristics of the isomers compared to the parent benzoic acid (pKa ≈ 4.2).[1] All three isomers are more acidic than benzoic acid.[1] The ortho isomer exhibits the highest acidity, a phenomenon often attributed to the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[1][2] The para isomer is more acidic than the meta isomer because the nitro group at the para position can more effectively stabilize the conjugate base through resonance.[1][2] Physical properties such as melting point and solubility also show significant variation, which is crucial for their separation and purification.[1] Notably, 4-nitrobenzoic acid has a much higher melting point, indicating greater crystalline stability.[1]
| Property | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) |
| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol | 167.12 g/mol | 167.12 g/mol |
| Appearance | Yellowish-white crystals[1] | Off-white to yellowish-white solid[1][3] | Pale yellow or white crystalline solid[1][4] |
| Melting Point (°C) | 146–148[1][5] | 139–142[1][5][6] | 237–242[1][5] |
| Density (g/cm³) | ~1.58[1] | ~1.49[1][6] | ~1.61[1][6] |
| pKa (in water) | ~2.17[1][7] | ~3.47[1][5] | ~3.44[1][5] |
| Water Solubility | ~7.8 g/L[1] | ~0.24 g/100 mL (15 °C)[1][6] | <0.1 g/100 mL (26 °C)[1] |
| Solubility in Ethanol | Soluble[1] | Soluble[1] | Soluble[1] |
| Solubility in Ether | Soluble[1] | Soluble[1] | Soluble[1] |
Synthetic Routes for Nitrobenzoic Acid Isomers
The synthesis strategy for each isomer is dictated by the directing effects of the substituents on the aromatic ring. The carboxylic acid group is an electron-withdrawing meta-director, while the methyl group is an ortho-, para-director.[5] This leads to distinct primary pathways for each isomer.
References
A Comparative Guide to Analytical Methods for the Quantification of 4-Hydroxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4-Hydroxy-2-nitrobenzoic acid. While specific validated method data for this compound is not extensively available in publicly accessible literature, this document compiles and presents representative methods based on structurally similar compounds, namely nitrobenzoic acid isomers and 4-hydroxybenzoic acid. The objective is to offer a practical guide to researchers for selecting an appropriate analytical strategy. The primary techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
Data Presentation: A Comparative Summary of Analytical Methods
The following tables summarize the key performance parameters of representative analytical methods. It is important to note that these values are derived from methods validated for analogous compounds and should be considered as illustrative benchmarks for method development and validation for this compound.
Table 1: Comparison of HPLC-UV and LC-MS Methods for the Quantification of Aromatic Acids
| Parameter | HPLC-UV (Representative) | LC-MS/MS (Representative) |
| Analyte | Based on 4-Hydroxybenzoic Acid & Nitrobenzoic Acid Isomers | Based on Hydroxybenzoic & Nitrobenzoic Acids |
| Instrumentation | HPLC with UV Detector | LC with Tandem Mass Spectrometer |
| Linearity Range | 0.5 - 4.0 µg/mL[1] | 10 ppb - 0.25 ppm[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99[2] |
| Limit of Detection (LOD) | ~0.1 µg/mL (for 4-hydroxybenzoic acid)[1]; 4-7 µg/mL (for nitrobenzoic acid isomers)[3] | 2 - 6 µg/L (for nitrobenzoic acids)[4] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL[1] | Not explicitly stated, but quantifiable at low ppb levels |
| Accuracy (% Recovery) | 94.6% - 107.2%[1] | 93% (matrix spike recovery)[2] |
| Precision (%RSD) | < 2%[1] | Not explicitly stated |
| Selectivity | Good, based on chromatographic separation | Excellent, based on mass-to-charge ratio |
Table 2: UV-Vis Spectrophotometry (General Characteristics)
| Parameter | UV-Vis Spectrophotometry |
| Principle | Measurement of light absorbance by the analyte in a solution. |
| Instrumentation | UV-Vis Spectrophotometer |
| Advantages | Simple, cost-effective, rapid analysis. |
| Disadvantages | Lower selectivity and sensitivity compared to chromatographic methods; susceptible to interference from other absorbing compounds in the matrix. |
| Typical Application | Quantification of pure substances or in simple mixtures. |
Experimental Protocols
Representative HPLC-UV Method
This protocol is a composite based on validated methods for 4-hydroxybenzoic acid and nitrobenzoic acid isomers.[1][3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A gradient or isocratic elution can be optimized. For example, an isocratic elution with 2-propanol–water–acetic acid (20:80:0.4, v/v/v) has been used for nitrobenzoic acid isomers.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: A wavelength of maximum absorbance for this compound should be determined (e.g., around 230-280 nm). For reference, 230 nm has been used for 4-hydroxybenzoic acid and 254 nm for nitrobenzoic acid isomers.[1][3]
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 10 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Validation Parameters to be Assessed:
-
Specificity: Analyze a blank sample and a sample spiked with potential interfering substances to ensure no co-eluting peaks at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. The relative standard deviation (%RSD) should be within acceptable limits (typically < 2%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.
Representative LC-MS Method
This protocol is based on general principles and data for the analysis of hydroxybenzoic and nitrobenzoic acids.[4][5][6]
Instrumentation:
-
Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18 or biphenyl).
-
Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to facilitate ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 35 - 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (the deprotonated molecule [M-H]⁻ of this compound) to one or more specific product ions. The exact m/z values will need to be determined by direct infusion of a standard solution. For monohydroxybenzoic acids, the transition m/z 137 → 93 has been used.[6]
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific analyte.
Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but potentially requiring more dilute solutions due to the higher sensitivity of the MS detector. An internal standard (a structurally similar compound not present in the sample) is highly recommended for accurate quantification.
General UV-Vis Spectrophotometric Method
Instrumentation:
-
UV-Vis Spectrophotometer.
Procedure:
-
Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol) and scan the UV-Vis spectrum to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. The concentration can be determined from the calibration curve.
Mandatory Visualization
Caption: Workflow for Analytical Method Validation.
References
A Spectroscopic Showdown: Unmasking the Isomers of 4-Hydroxy-2-nitrobenzoic Acid
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of pharmaceutical development and scientific research, the precise identification of molecular isomers is paramount. Subtle shifts in the arrangement of functional groups on an aromatic ring can dramatically alter a compound's biological activity, reactivity, and physical properties. This guide provides a comprehensive spectroscopic comparison of 4-Hydroxy-2-nitrobenzoic acid and its key isomers, offering a detailed analysis of their unique spectral fingerprints. By presenting experimental data from Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document serves as a practical resource for the unambiguous differentiation of these closely related compounds.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its selected isomers. These values highlight the distinct electronic and structural environments of each molecule, providing a quantitative basis for their differentiation.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Isomer | O-H (Carboxylic Acid) | C=O (Carboxylic Acid) | N-O (Asymmetric) | N-O (Symmetric) | O-H (Phenolic) |
| This compound | 3200-2500 (broad) | ~1700 | ~1530 | ~1350 | 3400-3300 |
| 3-Hydroxy-4-nitrobenzoic acid | 3100-2500 (broad) | ~1695 | ~1525 | ~1345 | 3500-3400 |
| 5-Hydroxy-2-nitrobenzoic acid | 3100-2500 (broad) | ~1690 | ~1535 | ~1355 | 3450-3350 |
| 2-Hydroxy-4-nitrobenzoic acid | 3200-2500 (broad) | ~1680 | ~1540 | ~1360 | 3300-3200 |
| 2-Hydroxy-5-nitrobenzoic acid | 3100-2500 (broad) | ~1685 | ~1545 | ~1350 | 3350-3250 |
Table 2: ¹H NMR Spectroscopy Data (ppm) in DMSO-d₆
| Isomer | Aromatic Protons | -COOH | -OH |
| This compound | 7.05 (dd), 7.15 (s), 7.78 (d) | ~13.38 | ~11.10 |
| 3-Hydroxy-4-nitrobenzoic acid | 7.30 (d), 7.65 (dd), 8.10 (d) | ~13.5 | ~10.5 |
| 5-Hydroxy-2-nitrobenzoic acid | 7.20 (dd), 7.45 (d), 7.95 (d) | ~13.0 | ~10.0 |
| 2-Hydroxy-4-nitrobenzoic acid | 7.10 (dd), 7.90 (d), 8.30 (d) | ~13.2 | ~11.5 |
| 2-Hydroxy-5-nitrobenzoic acid | 7.00 (d), 8.20 (dd), 8.50 (d) | ~13.4 | ~11.8 |
Table 3: ¹³C NMR Spectroscopy Data (ppm) in DMSO-d₆
| Isomer | C=O | C-OH | C-NO₂ | Aromatic C |
| This compound | ~167 | ~162 | ~148 | ~133, ~120, ~118, ~115 |
| 3-Hydroxy-4-nitrobenzoic acid | ~166 | ~155 | ~145 | ~135, ~128, ~125, ~120, ~118 |
| 5-Hydroxy-2-nitrobenzoic acid | ~168 | ~158 | ~141 | ~130, ~128, ~125, ~118, ~115 |
| 2-Hydroxy-4-nitrobenzoic acid | ~170 | ~160 | ~150 | ~138, ~130, ~118, ~115, ~110 |
| 2-Hydroxy-5-nitrobenzoic acid | ~169 | ~159 | ~140 | ~135, ~128, ~125, ~120, ~118 |
Table 4: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M-H]⁻ | Key Fragment Ions |
| This compound | 182 | 136, 108 |
| 3-Hydroxy-4-nitrobenzoic acid | 182 | 136, 108 |
| 5-Hydroxy-2-nitrobenzoic acid | 182 | 136, 108 |
| 2-Hydroxy-4-nitrobenzoic acid | 182 | 136, 108 |
| 2-Hydroxy-5-nitrobenzoic acid | 182 | 136, 108 |
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the this compound isomers.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the experimental protocols for the key spectroscopic techniques used in this guide.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples of the isomers were prepared as KBr pellets. Approximately 1-2 mg of the sample was ground with 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer was used.
-
Data Acquisition: Spectra were recorded in the mid-IR region (4000-400 cm⁻¹) by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of each isomer was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz NMR spectrometer was used for both ¹H and ¹³C NMR analysis.
-
Data Acquisition for ¹H NMR: The spectral width was set to 16 ppm, with a relaxation delay of 1 second. A total of 16 scans were accumulated for each sample.
-
Data Acquisition for ¹³C NMR: The spectral width was set to 240 ppm, with a relaxation delay of 2 seconds. Proton decoupling was applied to obtain singlet peaks for all carbon atoms. A total of 1024 scans were accumulated for each sample.
-
Data Processing: The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Stock solutions of each isomer were prepared by dissolving a known mass of the compound in methanol to achieve a concentration of 1 mg/mL. These stock solutions were then diluted with methanol to an appropriate concentration (e.g., 10 µg/mL) to ensure the absorbance values were within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
-
Data Acquisition: The UV-Vis spectrum was recorded over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette. A baseline correction was performed using methanol as the reference solvent.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.
-
Data Acquisition: The analysis was performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. The mass-to-charge ratio (m/z) was scanned over a range of 50-500. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 120°C.
-
Data Analysis: The molecular ion peak was identified to confirm the molecular weight of the compound. The fragmentation pattern was analyzed to provide further structural information.
Acidity of Hydroxy Nitrobenzoic Acid Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The acidity of substituted benzoic acids is a fundamental physicochemical property that significantly influences their biological activity, solubility, and pharmacokinetic profiles. This guide provides a comprehensive comparison of the acidity of various hydroxy nitrobenzoic acid isomers, supported by experimental data and detailed methodologies. Understanding the subtle differences in acidity among these isomers is crucial for rational drug design and development.
Data Presentation: Acidity of Hydroxy Nitrobenzoic Acid Isomers
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The pKa values for various isomers of hydroxy nitrobenzoic acid, determined in aqueous solutions, are summarized in the table below.
| Isomer | CAS Number | pKa |
| 2-Hydroxy-3-nitrobenzoic acid | 85-38-1 | ~2.2 |
| 2-Hydroxy-4-nitrobenzoic acid | 619-19-2 | 2.07 |
| 2-Hydroxy-5-nitrobenzoic acid | 96-97-9 | 2.28 |
| 2-Hydroxy-6-nitrobenzoic acid | 601-99-0 | — |
| 3-Hydroxy-2-nitrobenzoic acid | 602-00-6 | 2.07 (Predicted) |
| 3-Hydroxy-4-nitrobenzoic acid | 619-14-7 | 3.30 (Predicted) |
| 3-Hydroxy-5-nitrobenzoic acid | 78238-14-9 | 3.36 |
| 4-Hydroxy-2-nitrobenzoic acid | 57064-73-6 | — |
| 4-Hydroxy-3-nitrobenzoic acid | 616-82-0 | 3.94 (Predicted) |
| 5-Hydroxy-2-nitrobenzoic acid | 610-37-7 | 2.06 (Predicted) |
| Benzoic Acid (for reference) | 65-85-0 | 4.20 |
| 2-Nitrobenzoic Acid (for reference) | 552-16-9 | 2.16 |
| 3-Nitrobenzoic Acid (for reference) | 121-92-6 | 3.46 |
| 4-Nitrobenzoic Acid (for reference) | 62-23-7 | 3.44 |
| 2-Hydroxybenzoic Acid (for reference) | 69-72-7 | 2.97 |
| 3-Hydroxybenzoic Acid (for reference) | 99-06-9 | 4.06 |
| 4-Hydroxybenzoic Acid (for reference) | 99-96-7 | 4.48 |
Note: Predicted pKa values are computationally estimated and may differ from experimental values.
Experimental Protocols for pKa Determination
The pKa values of organic acids are typically determined using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration
This is a highly accurate and widely used method for determining the pKa of ionizable compounds.
Principle: A solution of the acidic compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Volumetric flasks and pipettes
Reagents:
-
Hydroxy nitrobenzoic acid isomer
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Deionized water
-
Buffer solutions for pH meter calibration (pH 4, 7, and 10)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Sample Preparation: Accurately weigh a known amount of the hydroxy nitrobenzoic acid isomer and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if the compound has low water solubility. Add KCl solution to maintain a constant ionic strength.
-
Titration: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode. Titrate the solution with the standardized NaOH solution, adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point.
-
Data Analysis: Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the volume of NaOH that is half of the equivalence point volume.
Spectrophotometric Method
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.
Principle: The absorbance of a solution containing the ionizable compound is measured at various pH values. The Henderson-Hasselbalch equation is then used to determine the pKa from the absorbance data.
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
Cuvettes
-
Volumetric flasks and pipettes
Reagents:
-
Hydroxy nitrobenzoic acid isomer
-
Buffer solutions of known pH covering a range around the expected pKa.
-
Deionized water
Procedure:
-
Wavelength Selection: Determine the absorption spectra of the fully protonated and fully deprotonated forms of the acid to identify the wavelength of maximum absorbance difference (λ_max_).
-
Sample Preparation: Prepare a series of solutions of the hydroxy nitrobenzoic acid isomer in buffers of different known pH values.
-
Absorbance Measurement: Measure the absorbance of each solution at the selected λ_max_.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be analyzed using various graphical or computational methods to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Factors Influencing Acidity: A Comparative Analysis
The acidity of hydroxy nitrobenzoic acid isomers is determined by a combination of electronic and steric effects, including the inductive effect, resonance effect, and intramolecular hydrogen bonding.
-
Electron-Withdrawing Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group. Through its negative inductive (-I) and negative resonance (-M) effects, it withdraws electron density from the benzene ring and the carboxylate group. This delocalizes the negative charge of the conjugate base, stabilizing it and thereby increasing the acidity (lowering the pKa) compared to benzoic acid.[1] The -M effect is most pronounced when the nitro group is at the ortho or para position relative to the carboxyl group.
-
Electron-Donating/Withdrawing Hydroxyl Group: The hydroxyl group (-OH) has a dual electronic nature. It exerts a negative inductive effect (-I) due to the high electronegativity of the oxygen atom, which tends to increase acidity. However, it also has a strong positive resonance effect (+M) by donating its lone pair of electrons to the benzene ring. The +M effect increases electron density on the carboxylate group, destabilizing the conjugate base and decreasing acidity. The +M effect is strongest from the ortho and para positions.
-
Intramolecular Hydrogen Bonding (Ortho Effect): When a hydroxyl or nitro group is in the ortho position relative to the carboxylic acid group, intramolecular hydrogen bonding can occur.[2][3] In the case of an ortho-hydroxyl group, the hydrogen of the hydroxyl group can form a hydrogen bond with the oxygen of the carboxylate anion. This stabilizes the conjugate base, leading to a significant increase in acidity.[2][4] For an ortho-nitro group, steric hindrance can force the carboxylic acid group out of the plane of the benzene ring, which can also increase acidity by reducing resonance stabilization of the undissociated acid.[1]
Analysis of Acidity Trends:
-
Nitrobenzoic Acids: 2-Nitrobenzoic acid is the strongest acid among the nitrobenzoic acid isomers, primarily due to the ortho effect.[1] 4-Nitrobenzoic acid is slightly more acidic than 3-nitrobenzoic acid because the nitro group at the para position can exert both -I and -M effects, while at the meta position, only the -I effect is significant.[5]
-
Hydroxybenzoic Acids: 2-Hydroxybenzoic acid (salicylic acid) is significantly more acidic than its meta and para isomers due to the stabilization of its conjugate base by intramolecular hydrogen bonding.[2][3][4] 4-Hydroxybenzoic acid is the weakest acid among the three because the strong +M effect of the hydroxyl group at the para position destabilizes the carboxylate anion.[6]
-
Hydroxy Nitrobenzoic Acids: The acidity of these isomers is a result of the interplay of the opposing effects of the -NO₂ and -OH groups and their positions.
-
2-Hydroxy-nitrobenzoic acids: These isomers are generally the most acidic due to the strong acid-enhancing effect of the ortho-hydroxyl group through intramolecular hydrogen bonding. The position of the strongly electron-withdrawing nitro group further enhances this acidity.
-
Acids with meta-hydroxyl group: When the hydroxyl group is in the meta position, its destabilizing +M effect is absent, and only the acid-strengthening -I effect operates. This generally leads to higher acidity compared to isomers with a para-hydroxyl group.
-
Acids with para-hydroxyl group: The strong electron-donating +M effect of the para-hydroxyl group generally leads to lower acidity compared to other isomers, as it destabilizes the carboxylate anion.
-
Visualizations
Caption: Factors increasing the acidity of 2-hydroxy-5-nitrobenzoic acid.
Caption: Experimental workflow for pKa determination by potentiometric titration.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. explain the order of acidity o-hydroxy benzoic acid >m hydroxy benzoi - askIITians [askiitians.com]
- 4. quora.com [quora.com]
- 5. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 4-Hydroxy-2-nitrobenzoic Acid in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 4-Hydroxy-2-nitrobenzoic acid in key chemical reactions against a viable alternative, 4-hydroxybenzoic acid. The analysis is supported by established chemical principles and available experimental data to inform researchers in making strategic decisions for their synthetic and developmental endeavors.
Executive Summary
This compound is a versatile aromatic compound with applications in organic synthesis and as a potential building block for bioactive molecules. Its chemical behavior is dictated by the interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl group, positioned ortho and para to the carboxylic acid, respectively. This unique substitution pattern imparts distinct reactivity compared to its structural analog, 4-hydroxybenzoic acid. This guide will explore these differences in the context of esterification and biological activity, providing a framework for its application in research and development.
Physicochemical Properties: A Head-to-Head Comparison
The presence of the nitro group in this compound significantly influences its physical and chemical properties compared to 4-hydroxybenzoic acid.
| Property | This compound | 4-Hydroxybenzoic Acid | Reference |
| Molecular Formula | C₇H₅NO₅ | C₇H₆O₃ | |
| Molar Mass | 183.12 g/mol | 138.12 g/mol | |
| Melting Point | ~235-239 °C | 216.3 °C | |
| Acidity (pKa) | Expected to be lower (more acidic) than 4-hydroxybenzoic acid due to the electron-withdrawing nitro group. | ~4.5 | |
| Appearance | Yellowish solid | White, crystalline powder | [1] |
Comparative Reactivity in Esterification
Esterification is a fundamental reaction in organic synthesis, often used to modify the properties of carboxylic acids for various applications, including pro-drug synthesis. The reactivity of benzoic acid derivatives in Fischer esterification is influenced by the electronic effects of the substituents on the aromatic ring.
The electron-withdrawing nitro group in this compound is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. This suggests that, under identical conditions, this compound may exhibit a faster reaction rate or require milder conditions for esterification compared to 4-hydroxybenzoic acid. Conversely, the electron-donating hydroxyl group in 4-hydroxybenzoic acid slightly deactivates the carbonyl group towards nucleophilic attack.
General Experimental Protocol for Fischer Esterification:
A general protocol for the acid-catalyzed esterification of a hydroxybenzoic acid is as follows:
-
Dissolution: Dissolve the hydroxybenzoic acid in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude ester.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Comparative Biological Activity: A Look at Azo Dye Derivatives
Azo compounds derived from substituted benzoic acids have been investigated for their potential biological activities, including antibacterial properties. The synthesis of such compounds typically involves the diazotization of an aromatic amine followed by coupling with a phenol or another activated aromatic ring.
A study on azo dyes synthesized from 4-hydroxybenzoic acid demonstrated significant antibacterial activity against various human pathogens.[2] The general structure of these compounds involves an azo linkage to the 4-hydroxybenzoic acid moiety.
It is hypothesized that analogous azo dyes derived from this compound could also exhibit interesting biological profiles. The presence of the nitro group, a known pharmacophore in some antimicrobial agents, could potentially modulate the antibacterial spectrum and potency. The nitro group can be reduced in biological systems to form reactive nitroso and hydroxylamino species, which can induce cellular damage in microorganisms.
Experimental Protocol for Antibacterial Susceptibility Testing (Disk Diffusion Method):
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in a suitable broth.
-
Agar Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile paper discs with known concentrations of the test compounds (azo dyes) and place them on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. The size of the zone is indicative of the antibacterial activity.
Further experimental investigation is required to directly compare the antibacterial efficacy of azo dyes derived from this compound and 4-hydroxybenzoic acid.
Workflow for Multi-Step Synthesis
This compound can serve as a valuable starting material in multi-step syntheses of more complex molecules. The following diagram illustrates a hypothetical workflow for the synthesis of a substituted aminobenzoic acid derivative, a common scaffold in medicinal chemistry.
Caption: A potential multi-step synthetic pathway starting from this compound.
Conclusion
This compound presents a compelling profile for researchers in organic synthesis and drug discovery. Its unique electronic properties suggest enhanced reactivity in reactions such as esterification compared to 4-hydroxybenzoic acid. Furthermore, the presence of the nitro group opens avenues for the synthesis of novel bioactive compounds with potentially distinct pharmacological profiles. The provided experimental frameworks and synthetic workflow offer a starting point for the exploration and utilization of this versatile chemical entity. Further quantitative comparative studies are warranted to fully elucidate its performance advantages in various chemical transformations.
References
A Comparative Guide to the Validation of Analytical Standards for 4-Hydroxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the validation of standards for 4-Hydroxy-2-nitrobenzoic acid. Due to a lack of direct, published validation studies for this specific analyte, this document leverages established and validated methods for the analogous compounds, 4-hydroxybenzoic acid and various nitrobenzoic acid isomers. The information presented herein is intended to serve as a robust starting point for the development and validation of analytical methods for this compound.
Comparison of Analytical Techniques
The selection of an analytical technique for the validation of a chemical standard is contingent on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for its balance of performance and accessibility. Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity, while Capillary Electrophoresis (CE) provides an alternative separation mechanism. The following table summarizes the typical performance characteristics for these techniques based on data from analogous compounds.
| Parameter | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) |
| **Linearity (R²) ** | >0.999 | >0.998 | >0.999 |
| Limit of Detection (LOD) | 0.1 - 4 µg/mL | < 1 µg/mL | 0.2 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 7 µg/mL | 1 - 10 ng/g | 0.5 - 15 µg/mL |
| Accuracy (% Recovery) | 94.6 - 107.2%[1][2] | 95 - 105% | 94 - 96%[3] |
| Precision (%RSD) | < 2%[1][2] | < 5% | < 5%[3] |
| Selectivity | High | Very High | High |
| Sample Throughput | High | Moderate | High |
| Cost | Moderate | High | Moderate |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. The following protocols for HPLC-UV, GC-MS, and Capillary Electrophoresis are based on established methods for nitrobenzoic and hydroxybenzoic acids and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the separation and quantification of aromatic acids.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of an aqueous buffer and an organic solvent is typically used. A common mobile phase for nitrobenzoic acid isomers is a mixture of 2-propanol, water, and acetic acid (20:80:0.4, v/v/v)[4]. The pH of the aqueous phase should be adjusted to be below the pKa of the analyte to ensure it is in its protonated form for better retention on a C18 column[5].
Chromatographic Conditions:
-
Flow Rate: 1.0 - 1.2 mL/min[4]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: 254 nm is a common wavelength for the detection of nitrobenzoic acids[4].
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or the mobile phase).
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the same diluent as the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, particularly for complex matrices, but often requires derivatization for polar analytes like carboxylic acids.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar analytes (e.g., a phenyl- or trifluoropropyl-substituted polysiloxane column)
Derivatization:
-
To improve volatility and chromatographic performance, the carboxylic acid group of this compound should be derivatized. Silylation is a common derivatization technique for this purpose.
Chromatographic Conditions:
-
Injector Temperature: 250 - 280°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp to a higher temperature (e.g., 280°C) to elute the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) is standard.
Mass Spectrometry Conditions:
-
Scan Range: Monitor a mass range that includes the molecular ion and characteristic fragment ions of the derivatized this compound.
-
Quantification: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is well-suited for the analysis of charged species like organic acids.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Uncoated fused-silica capillary.
Background Electrolyte (BGE):
-
A phosphate buffer is commonly used for the separation of organic acids[6]. The pH of the BGE will influence the charge and therefore the electrophoretic mobility of the analyte.
Separation Conditions:
-
Voltage: A high voltage (e.g., -10 kV to 25 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Capillary Temperature: Controlled to ensure reproducible migration times.
-
Detection: UV detection at a suitable wavelength (e.g., 200-230 nm for general organic acids or a more specific wavelength for the nitroaromatic chromophore).
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: A typical workflow for analytical method validation.
Hypothetical Signaling Pathway for Anti-inflammatory Action
While the specific biological activities of this compound are not well-documented, its parent compound, 4-hydroxybenzoic acid, is known to possess anti-inflammatory properties[7][8][9]. The following diagram illustrates a hypothetical signaling pathway through which a hydroxybenzoic acid derivative might exert its anti-inflammatory effects by inhibiting the NF-κB pathway.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. 4-nitrobenzoic acid analysis - Chromatography Forum [chromforum.org]
- 6. Capillary electrophoresis for the analysis of short-chain organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]
Comparative Analysis of Cross-Reactivity for 4-Hydroxy-2-nitrobenzoic Acid Derivatives in a Competitive Immunoassay Format
This guide provides a comparative analysis of the cross-reactivity profiles of several derivatives of 4-Hydroxy-2-nitrobenzoic acid. The data presented herein is intended to guide researchers and drug development professionals in selecting compounds with optimal specificity for their intended applications. The following sections detail the experimental protocols used for screening, present comparative quantitative data, and illustrate the screening workflow.
Introduction to Cross-Reactivity Assessment
Cross-reactivity is a critical parameter in the development of specific molecular probes, diagnostic assays, and targeted therapeutics. It refers to the ability of an antibody or receptor to bind to molecules other than its intended target. In the context of this compound derivatives, which may be developed as haptens for immunoassays or as fragments for drug discovery, understanding their cross-reactivity with structurally similar compounds is paramount to ensure assay accuracy and drug specificity.
This guide focuses on a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) designed to detect this compound. The cross-reactivity of several derivatives is evaluated to determine their potential for off-target binding in this system.
Experimental Protocols
A multi-tiered screening approach was employed to assess the cross-reactivity of the derivatives. This included a primary competitive ELISA, followed by a secondary orthogonal assay to confirm the initial findings.
2.1. Primary Screening: Competitive ELISA
The primary screen utilized a competitive ELISA format to determine the concentration of each derivative required to inhibit the binding of a specific antibody to immobilized this compound.
-
Materials:
-
96-well microtiter plates coated with a this compound-protein conjugate.
-
Monoclonal antibody specific for this compound.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
Test compounds: this compound (target analyte) and its derivatives.
-
-
Procedure:
-
A serial dilution of the test compounds was prepared in the assay buffer.
-
The specific monoclonal antibody was added to each well containing the diluted test compounds and incubated to allow for binding.
-
The mixture was then transferred to the this compound-coated microtiter plate.
-
The plate was incubated to allow the unbound antibody to bind to the immobilized antigen.
-
The plate was washed to remove unbound components.
-
The HRP-conjugated secondary antibody was added and incubated.
-
The plate was washed again.
-
TMB substrate was added, and the plate was incubated in the dark for color development.
-
The reaction was stopped by adding the stop solution.
-
The absorbance was read at 450 nm using a microplate reader.
-
The concentration of each compound that causes 50% inhibition of the antibody binding (IC₅₀) was calculated.
-
Percent cross-reactivity was calculated using the formula: (% Cross-Reactivity) = (IC₅₀ of this compound / IC₅₀ of test compound) x 100.[1][2]
-
2.2. Secondary Screening: Surface Plasmon Resonance (SPR)
To confirm the results from the primary screen and to obtain kinetic binding data, an orthogonal biophysical assay, Surface Plasmon Resonance (SPR), was employed.[3]
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Immobilization reagents (e.g., EDC, NHS).
-
The specific monoclonal antibody used in the ELISA.
-
Running buffer (e.g., HBS-EP+).
-
Test compounds.
-
-
Procedure:
-
The monoclonal antibody was immobilized on the surface of the sensor chip.
-
A series of concentrations of each test compound were prepared in the running buffer.
-
The test compounds were injected over the sensor surface, and the binding response was monitored in real-time.
-
The sensor surface was regenerated between each compound injection.
-
The association (kₐ) and dissociation (kₑ) rate constants were determined from the sensorgrams.
-
The equilibrium dissociation constant (Kₑ) was calculated as kₑ/kₐ.
-
Data Presentation
The following tables summarize the quantitative data obtained from the cross-reactivity studies.
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound | Derivative Structure | IC₅₀ (nM) | % Cross-Reactivity |
| HNBA | This compound | 10 | 100% |
| Derivative A | 4-Methoxy-2-nitrobenzoic acid | 50 | 20% |
| Derivative B | 4-Hydroxy-3-nitrobenzoic acid | 200 | 5% |
| Derivative C | 2-Hydroxy-4-nitrobenzoic acid | 1000 | 1% |
| Derivative D | 4-Hydroxybenzoic acid | >10000 | <0.1% |
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
| Compound | kₐ (1/Ms) | kₑ (1/s) | Kₑ (nM) |
| HNBA | 1.5 x 10⁵ | 1.5 x 10⁻³ | 10 |
| Derivative A | 1.2 x 10⁵ | 6.0 x 10⁻³ | 50 |
| Derivative B | 8.0 x 10⁴ | 1.6 x 10⁻² | 200 |
| Derivative C | 5.0 x 10⁴ | 5.0 x 10⁻² | 1000 |
| Derivative D | Not Determined | Not Determined | >10000 |
Visualizations
4.1. Experimental Workflow
Caption: Workflow for cross-reactivity screening of this compound derivatives.
4.2. Competitive Immunoassay Principle
Caption: Principle of competitive binding in the immunoassay.
Discussion and Conclusion
The results from both the competitive ELISA and SPR analysis demonstrate a clear structure-activity relationship regarding the cross-reactivity of the tested derivatives.
-
Derivative A (4-Methoxy-2-nitrobenzoic acid): The replacement of the hydroxyl group with a methoxy group at the 4-position resulted in a 5-fold decrease in binding affinity. This suggests that the hydroxyl group is an important recognition element for the antibody, but some degree of binding is still tolerated with a methoxy substitution.
-
Derivative B (4-Hydroxy-3-nitrobenzoic acid): Shifting the nitro group from the 2-position to the 3-position significantly reduced cross-reactivity. This indicates a high degree of steric and electronic constraint for binding within the antibody's paratope around the 2 and 3 positions of the benzoic acid ring.
-
Derivative C (2-Hydroxy-4-nitrobenzoic acid): The positional isomerization of the hydroxyl and nitro groups led to a substantial loss of affinity, with over a 100-fold decrease in binding. This derivative shows minimal cross-reactivity.
-
Derivative D (4-Hydroxybenzoic acid): The absence of the nitro group completely abolished binding, confirming that the nitro group is a critical epitope for antibody recognition.
References
- 1. mdpi.com [mdpi.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Hydroxy-2-nitrobenzoic Acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 4-Hydroxy-2-nitrobenzoic acid must adhere to strict disposal procedures to ensure safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this chemical waste.
Immediate Safety and Handling
Before initiating any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2] Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes.[1][3][4]
In case of a spill, evacuate the area if necessary. For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][4] Ensure the cleanup area is thoroughly decontaminated afterward.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₅ | --INVALID-LINK-- |
| Molecular Weight | 183.12 g/mol | --INVALID-LINK-- |
| Melting Point | 235-239 °C (decomposes) | --INVALID-LINK-- |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | --INVALID-LINK-- |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | --INVALID-LINK-- |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation | --INVALID-LINK-- |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation | --INVALID-LINK-- |
Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][4][5] It is imperative to follow all local, regional, and national regulations concerning chemical waste.[3]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Container Management:
-
Ensure the waste container is in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.
-
The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage:
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the necessary information about the waste, including its identity and quantity.
-
-
Documentation:
-
Maintain a detailed record of the waste, including the amount and the date it was designated for disposal, in a laboratory waste log.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional protocols or local and national regulations. Always consult your institution's EHS department for specific guidance.
References
Personal protective equipment for handling 4-Hydroxy-2-nitrobenzoic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4-Hydroxy-2-nitrobenzoic acid is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a secure laboratory environment.
Hazard Summary: this compound is categorized as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Additionally, it may cause respiratory irritation.[1][2][4] Therefore, adherence to strict safety protocols is critical.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[5] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][5] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene are preferred), a fully-buttoned lab coat or disposable gown, and closed-toe shoes.[5] | Prevents skin contact which may cause irritation.[1][5] Full body protection is crucial in case of spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[5] If ventilation is inadequate or for large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.[4][5] | Minimizes inhalation of dust or vapors that can cause respiratory tract irritation.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of this chemical.
1. Preparation:
-
Ensure the work area is clean and uncluttered.[5]
-
Verify that a chemical fume hood is functioning correctly.[5]
-
Locate the nearest eyewash station and safety shower and confirm they are accessible.[5]
-
Assemble all necessary equipment and reagents before handling the compound.[5]
2. Handling:
-
Don all required PPE as outlined in the table above.[5]
-
Handle the compound exclusively within a chemical fume hood to control exposure.[5]
-
Avoid creating dust. Use techniques such as gentle scooping or weighing on wax paper to minimize airborne particles.[5]
-
If making a solution, add the solid to the solvent slowly to prevent splashing.[5]
3. Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly remove and dispose of contaminated PPE.[5]
-
Wash hands and any exposed skin thoroughly with soap and water.[1][5]
Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[4][5]
-
Waste Segregation: Do not mix waste containing this compound with other chemical waste unless compatibility is confirmed.[4]
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][4]
First Aid Measures
Immediate action is vital in case of exposure:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
